Product packaging for DL-Methionine-d4(Cat. No.:)

DL-Methionine-d4

Cat. No.: B049931
M. Wt: 153.24 g/mol
InChI Key: FFEARJCKVFRZRR-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Methionine-3,3,4,4-d4 is a high-purity, deuterium-labeled stable isotope of the essential amino acid methionine, specifically deuterated at the 3,3,4,4 positions. With a chemical formula of CH 3 SCD 2 CD 2 CH(NH 2 )COOH and a molecular weight of 153.24, this compound has a certified chemical purity of 98% and is provided as a neat solid . This deuterated methionine is an critical tool in stable isotope tracer studies, enabling precise tracking of metabolic fluxes through key pathways. Researchers utilize it to investigate methionine metabolism, including its conversion to S-adenosylmethionine (SAM), homocysteine, and cysteine, as well as its role in transsulfurylation and methylation cycles . It is particularly valuable in proteomics for mass spectrometry-based quantification of protein synthesis and turnover rates. Furthermore, it serves as an ideal internal standard for the highly accurate absolute quantification of methionine in clinical MS and metabolomics analyses, minimizing analytical variability . A key research application includes tracing the in vivo conversion of the D-isomer to the biologically active L-methionine, providing insights into chiral inversion processes . Key Specifications: • CAS Number : 93709-61-6 • Molecular Formula : CH 3 SCD 2 CD 2 CH(NH 2 )COOH • Molecular Weight : 153.24 g/mol • Purity : ≥98% • Form : Neat solid Applications: Biomolecular NMR, Clinical Mass Spectrometry (MS), Metabolism Studies, Metabolomics, Proteomics . Handling and Storage: Store at room temperature in a dry place, protected from light and moisture . This product is intended for research use only and is not suitable for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B049931 DL-Methionine-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DL-Methionine-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-Methionine-d4 is the deuterated form of the essential amino acid DL-methionine. In this isotopically labeled version, four hydrogen atoms have been replaced by deuterium atoms. This substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an invaluable tool in various scientific research applications, particularly in mass spectrometry-based quantitative analysis. This guide provides a detailed overview of this compound, its chemical properties, common applications, and relevant experimental methodologies.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.

PropertyThis compoundDL-Methionine
Molecular Formula C₅H₇D₄NO₂SC₅H₁₁NO₂S
Molecular Weight 153.24 g/mol [2]149.21 g/mol [3]
Melting Point 225 - 230°C[1]Approximately 270°C[4]
Appearance White to Off-White Solid[1]Almost white, crystalline powder or small flakes[4]
Solubility Slightly soluble in water, very slightly soluble in methanol.[1]Sparingly soluble in water; very slightly soluble in ethanol. Soluble in dilute acids and dilute solutions of alkali hydroxides.[4]
Storage Temperature Room Temperature[1]Protected from light.[4]
CAS Number 93709-61-6[5]59-51-8[3]

Synthesis of Deuterated Methionine

The synthesis of deuterated amino acids can be achieved through various methods, generally involving either direct deuterium exchange on the amino acid scaffold or by using deuterated precursors in a multi-step synthesis.

One common approach for deuteration at the α-carbon involves heating the amino acid with benzaldehyde in a deuterated acidic solvent like acetic acid-d₄. This process proceeds through a Schiff base intermediate and can lead to racemization, which is suitable for the synthesis of DL-amino acids.

For side-chain deuteration, as in this compound (specifically DL-Methionine-3,3,4,4-d4), the synthesis is more complex and typically involves the use of deuterated building blocks. While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, the general principle involves multi-step chemical synthesis where deuterium atoms are introduced at specific positions of a precursor molecule before the final assembly of the methionine structure.

Applications in Research

The primary utility of this compound lies in its application as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] Its near-identical chemical behavior to endogenous methionine allows it to be used as a tracer in metabolic studies and for accurate quantification in complex biological matrices.

Key research applications include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): this compound can be used in SILAC-based quantitative proteomics to study protein synthesis, turnover, and post-translational modifications. In a typical SILAC experiment, one cell population is grown in a medium containing the "light" (natural) amino acid, while another is grown in a medium with the "heavy," deuterated version. The mass difference allows for the relative quantification of proteins between the two samples when their lysates are combined and analyzed by MS.

  • Internal Standard for Quantitative Mass Spectrometry: Due to its similar ionization efficiency and chromatographic retention time to unlabeled methionine, this compound is an ideal internal standard. It is added to biological samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of endogenous methionine.

  • Metabolic Tracer Studies: As a tracer, this compound can be introduced into a biological system to track the metabolic fate of methionine.[5] This allows researchers to study the flux through various metabolic pathways, such as the methionine cycle and the transsulfuration pathway.

  • Pharmacokinetic Studies: In drug development, stable isotope-labeled compounds are used to assess the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7] While not a drug itself, the principles of using labeled compounds like this compound are central to these studies.

Experimental Protocols

Using this compound as an Internal Standard for Methionine Quantification in Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of methionine in human plasma using this compound as an internal standard.

1. Materials:

  • This compound

  • DL-Methionine (for calibration standards)

  • Human plasma (control)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Preparation of Solutions:

  • Stock Solution of this compound (Internal Standard): Prepare a 1 mg/mL stock solution in water. Further dilute to a working concentration of 10 µg/mL in ACN with 0.1% formic acid.

  • Stock Solution of DL-Methionine (Calibrant): Prepare a 1 mg/mL stock solution in water.

  • Calibration Standards: Serially dilute the methionine stock solution with control plasma to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 200 µM.

3. Sample Preparation:

  • To 50 µL of plasma sample (or calibration standard or quality control sample) in a microcentrifuge tube, add 150 µL of the this compound working solution (in ACN with 0.1% formic acid). The ACN will precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column. The mobile phases can be A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. A gradient elution can be used to separate methionine from other plasma components.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the transitions for both methionine and this compound.

    • Methionine: Monitor the transition of m/z 150.1 → 104.1

    • This compound: Monitor the transition of m/z 154.1 → 108.1

  • Quantification: Construct a calibration curve by plotting the peak area ratio of methionine to this compound against the concentration of the calibration standards. Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Methionine_Metabolic_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT DL_Methionine_d4 This compound (Tracer) DL_Methionine_d4->Methionine Incorporation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Product Methylated Product Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, B12 Cystathionine Cystathionine Homocysteine->Cystathionine CBS, B6 Cysteine Cysteine Cystathionine->Cysteine CTH Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_Acceptor->Methylated_Product Serine Serine Serine->Cystathionine THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF

Caption: Methionine Metabolic Pathway highlighting the incorporation of this compound.

PK_Workflow Dosing Dosing with Unlabeled Drug and Labeled Tracer Sampling Biological Sample Collection (e.g., Blood, Urine) Dosing->Sampling SamplePrep Sample Preparation (e.g., Protein Precipitation) Sampling->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis InternalStandard Addition of Internal Standard (e.g., this compound for Endogenous Met) InternalStandard->SamplePrep DataProcessing Data Processing and Pharmacokinetic Modeling Analysis->DataProcessing Results Pharmacokinetic Parameters (AUC, Cmax, T1/2) DataProcessing->Results

Caption: Experimental workflow for a pharmacokinetic study using a stable isotope-labeled tracer.

References

Synthesis and Purification of DL-Methionine-d4 for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Methionine-d4, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based analyses. This document outlines detailed synthetic methodologies, purification protocols, and relevant biochemical pathways.

Introduction to this compound

This compound is a form of the essential amino acid methionine in which four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling provides a distinct mass shift, allowing for the sensitive and specific tracking of methionine in biological systems without altering its fundamental chemical properties. Its primary applications in research include its use as a tracer to elucidate metabolic pathways and as an internal standard for the accurate quantification of endogenous methionine by mass spectrometry.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. The most common and industrially scalable method is a modification of the Strecker amino acid synthesis, utilizing deuterated starting materials.

Synthetic Approach: Modified Strecker Synthesis

The Strecker synthesis is a robust method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.[2] To introduce the deuterium labels at the 3 and 4 positions of the methionine backbone, a deuterated aldehyde precursor is required.

Overall Reaction Scheme:

Further deuteration at the 2-position can be achieved through H/D exchange under acidic or basic conditions, though synthesis with a deuterated aldehyde is a more direct route for labeling at the 3 and 4 positions.

A logical workflow for the synthesis of this compound is presented below.

G cluster_synthesis Synthesis Workflow start Start: Deuterated Precursor strecker Strecker Reaction (Formation of α-aminonitrile-d4) start->strecker hydrolysis Hydrolysis of Nitrile (Formation of this compound) strecker->hydrolysis end_synthesis Crude this compound hydrolysis->end_synthesis

Figure 1: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from established procedures for non-deuterated methionine, incorporating deuterated reagents.

Materials:

  • 3-(Methylthio)propanal-d4 (Deuterated methional)

  • Ammonium chloride-d4 (ND4Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deuterium oxide (D2O)

  • Ethanol

Procedure:

  • Formation of the α-Aminonitrile-d4:

    • In a well-ventilated fume hood, dissolve ammonium chloride-d4 in deuterium oxide.

    • Add 3-(methylthio)propanal-d4 to the solution with stirring.

    • Slowly add a solution of sodium cyanide in deuterium oxide to the mixture.

    • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis to this compound:

    • To the resulting α-aminonitrile-d4 solution, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or HPLC).

    • Cool the reaction mixture to room temperature.

Quantitative Data for Synthesis (Illustrative):

ParameterValueReference
Starting Material 3-(Methylthio)propanal-d4Custom Synthesis
Key Reagents ND4Cl, NaCN, D2O, HClCommercial
Reaction Conditions Room Temp (Nitrile Formation), Reflux (Hydrolysis)Adapted from Strecker Synthesis
Typical Yield 60-80%Estimated based on similar non-deuterated syntheses
Isotopic Purity (Target) >98%

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. A combination of precipitation and chromatographic techniques is typically employed.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

G cluster_purification Purification Workflow start_purification Crude this compound neutralization Neutralization & Precipitation start_purification->neutralization filtration1 Filtration neutralization->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 chromatography Ion-Exchange Chromatography (Optional) filtration2->chromatography final_product Pure this compound filtration2->final_product If sufficiently pure chromatography->final_product

Figure 2: A general workflow for the purification of this compound.

Experimental Protocols for Purification

3.2.1. Precipitation by Neutralization:

  • Cool the acidic solution from the hydrolysis step in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with vigorous stirring to adjust the pH to the isoelectric point of methionine (around 5.7).

  • This compound will precipitate out of the solution.

  • Allow the suspension to stand in the cold to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water and then ethanol.

3.2.2. Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot water.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[3]

3.2.3. Ion-Exchange Chromatography (for high purity):

For research applications requiring very high purity, ion-exchange chromatography can be employed.

  • Dissolve the recrystallized this compound in an appropriate starting buffer.

  • Load the solution onto a strong cation exchange column equilibrated with the starting buffer.

  • Wash the column with the starting buffer to remove any unbound impurities.

  • Elute the bound this compound using a gradient of increasing salt concentration or a change in pH.

  • Collect the fractions containing the purified product, which can be identified by a suitable detection method (e.g., UV absorbance at 210 nm).

  • Pool the pure fractions, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the final product.

Quantitative Data for Purification (Illustrative):

ParameterValueReference
Purification Method Precipitation & RecrystallizationStandard lab procedure
Optional Method Ion-Exchange Chromatography
Chemical Purity (Post-Recrystallization) >98%
Chemical Purity (Post-Chromatography) >99.5%
Overall Yield (Synthesis & Purification) 50-70%Estimated

Quality Control

The final product should be characterized to confirm its identity, chemical purity, and isotopic enrichment.

  • Identity and Chemical Purity: Assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC).

  • Isotopic Purity: Determined by Mass Spectrometry (MS). The mass spectrum will show a characteristic shift of +4 Da compared to unlabeled methionine. The relative intensities of the isotopic peaks are used to calculate the percentage of deuteration.[4]

Metabolic Pathways of Methionine

This compound is a valuable tool for studying the intricate metabolic pathways of methionine. The two major pathways are the S-Adenosylmethionine (SAM) cycle and the transsulfuration pathway.

The S-Adenosylmethionine (SAM) Cycle

The SAM cycle is central to cellular methylation reactions, where methionine is converted to S-adenosylmethionine, the universal methyl donor.

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAHH Met_regen Methionine Hcy->Met_regen MS

Figure 3: The S-Adenosylmethionine (SAM) Cycle.

The Transsulfuration Pathway

The transsulfuration pathway channels homocysteine, derived from the SAM cycle, towards the synthesis of cysteine and subsequently glutathione, a key antioxidant.

G Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH GCL, GS

Figure 4: The Transsulfuration Pathway.

Conclusion

The synthesis and purification of this compound are well-established processes that provide researchers with a powerful tool for investigating a wide range of biological questions. The modified Strecker synthesis offers a reliable route to this isotopically labeled amino acid, and subsequent purification by precipitation and chromatography can yield a product of high chemical and isotopic purity suitable for the most demanding research applications. The use of this compound will continue to be instrumental in advancing our understanding of methionine metabolism and its role in health and disease.

References

Topic: DL-Methionine-d4 vs. L-Methionine-d4 for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers

This guide provides a detailed comparison of DL-Methionine-d4 and L-Methionine-d4 for use as metabolic tracers. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds to investigate metabolic pathways, protein dynamics, and drug metabolism.

Introduction to Stable Isotope Labeling with Methionine

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biological systems without the use of radioactivity.[] Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism.[2] Its roles extend beyond being a simple building block for proteins; it is a critical component of the S-adenosylmethionine (SAM) cycle, the central pathway for cellular methylation reactions that impact DNA, RNA, proteins, and lipids.[3]

By replacing hydrogen atoms with deuterium (d), a stable, heavy isotope, researchers can create labeled methionine tracers like L-Methionine-d4.[4] These tracers are chemically identical to their 'light' counterparts but are distinguishable by mass spectrometry (MS), allowing for the precise quantification of metabolic flux, protein synthesis, and degradation.[5][6]

The choice of tracer is critical and depends on the biological question. This guide focuses on the crucial distinction between using the pure, biologically active L-isomer (L-Methionine-d4) and the racemic mixture (this compound), which contains both the D- and L-isomers.

The Core Distinction: Chirality and Metabolism

In biological systems, chirality is paramount. While L-amino acids are the canonical building blocks of proteins, the presence and metabolism of D-amino acids are also of significant biological interest.[7][8][9] Mammals possess enzymes, primarily D-amino acid oxidase (DAO), that metabolize D-amino acids.[8][10][11] This enzymatic machinery forms the basis of the metabolic difference between L- and DL-methionine tracers.

L-Methionine-d4: The Direct Tracer

L-Methionine is the enantiomer directly recognized by the cellular machinery for protein synthesis and the SAM cycle. When L-Methionine-d4 is introduced into a biological system, it is directly incorporated into newly synthesized proteins and participates in methylation pathways. This makes it an unambiguous tracer for these core processes.

L_Methionine_Pathway L_Met_d4 L-Methionine-d4 Protein Protein Synthesis L_Met_d4->Protein SAM S-adenosylmethionine (SAM-d3) L_Met_d4->SAM Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Provides -CD3 group SAH S-adenosylhomocysteine (SAH-d3) Methylation->SAH Hcy Homocysteine-d4 SAH->Hcy Remethylation Remethylation Hcy->Remethylation Remethylation->L_Met_d4 Regeneration D_Methionine_Pathway D_Met_d4 D-Methionine-d4 Keto_Acid α-keto-methionine-d4 D_Met_d4->Keto_Acid Oxidative Deamination L_Met_d4 L-Methionine-d4 Keto_Acid->L_Met_d4 Transamination L_Pathway Enters L-Methionine Metabolic Pathways L_Met_d4->L_Pathway DAO D-Amino Acid Oxidase (DAO) DAO->D_Met_d4 Transaminase Transaminase Transaminase->Keto_Acid Decision_Tree Start What is your primary research question? Q1 Tracing direct L-Met pathways? (e.g., Protein synthesis, SAM cycle) Start->Q1 Use_L Use L-Methionine-d4 Provides unambiguous results for direct pathway flux. Q1->Use_L Yes Q2 Investigating D-amino acid metabolism or DAO activity? Q1->Q2 No Use_DL Use this compound Requires stereoselective analysis to differentiate D- and L-isomers. Q2->Use_DL Yes Warning Consider L-Met-d4 as a control. Data interpretation can be complex. Q2->Warning No Experimental_Workflow Start 1. Tracer Administration (L-Met-d4 or DL-Met-d4 to cell culture or animal) Sample 2. Sample Collection (Cells, plasma, or tissue at various time points) Start->Sample Prepare 3. Sample Preparation (Lysis, extraction, protein digestion, or derivatization) Sample->Prepare Analyze 4. Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Prepare->Analyze Data 5. Data Processing (Quantify labeled vs. unlabeled species, calculate flux/turnover rates) Analyze->Data

References

An In-depth Technical Guide to the Isotopic Purity and Stability of DL-Methionine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of DL-Methionine-d4, a deuterated form of the essential amino acid methionine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This compound serves as a valuable tool in various applications, including as an internal standard for mass spectrometry-based quantification, in metabolic studies, and for pharmacokinetic analysis.[1][2][3] Ensuring the high isotopic purity and stability of this compound is critical for generating accurate and reproducible experimental results.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) at specific positions. High isotopic purity is crucial to minimize interference from and cross-contamination with unlabeled or partially labeled molecules, which can affect the accuracy of quantitative analyses.[4]

Synthesis and Isotopic Enrichment

This compound is synthetically produced, and various methods can be employed for its preparation. A common industrial synthesis for non-labeled DL-methionine involves the reaction of 3-methylthiopropionaldehyde with hydrogen cyanide and ammonium carbonate to form 5-(2-methylthioethyl)hydantoin, which is then hydrolyzed to yield DL-methionine.[5] For the deuterated analog, deuterated starting materials are incorporated during the synthesis process. The efficiency of these reactions and the purity of the deuterated reagents directly impact the final isotopic enrichment of the this compound. Commercially available this compound typically has a high chemical and isotopic purity, often stated as 98% or greater.[6]

Table 1: Typical Specifications for Commercially Available this compound

ParameterSpecification
Chemical Purity≥98%
Isotopic Purity (d4)≥98%
Molecular FormulaC5H7D4NO2S
Molecular Weight153.24

Note: Specifications can vary between suppliers. It is recommended to consult the certificate of analysis for specific batch information.

Analytical Methods for Determining Isotopic Purity

Several analytical techniques can be used to determine the isotopic purity of this compound. The most common methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7][8]

1.2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for assessing isotopic enrichment.[9] After ionization, the mass-to-charge ratio (m/z) of the molecule and its isotopologues are measured. The relative abundances of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of methionine are used to calculate the isotopic purity.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H) NMR, can be used to confirm the positions of the deuterium labels and to quantify the isotopic enrichment.[7][10] The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted, coupled with the presence of corresponding signals in the ²H NMR spectrum, provides evidence of successful deuteration.

Stability of this compound

The stability of this compound is a critical factor for its use as an internal standard and in long-term studies.[11] Stability considerations include both chemical stability and the stability of the deuterium label (i.e., resistance to back-exchange).

Chemical Stability

DL-Methionine, and by extension its deuterated analog, is susceptible to oxidation, particularly at the sulfur atom, which can form methionine sulfoxide and subsequently methionine sulfone. This oxidation can be influenced by factors such as temperature, light, and the presence of oxidizing agents. For long-term storage, it is recommended to store this compound at room temperature, protected from light and moisture.[6]

Isotopic Stability (H/D Exchange)

The deuterium atoms in this compound are attached to carbon atoms and are generally stable under typical experimental and storage conditions. The potential for hydrogen-deuterium (H/D) exchange is low, especially for deuterium atoms on non-labile carbon positions. However, exposure to strong acidic or basic conditions, or high temperatures, could potentially facilitate some back-exchange. When selecting a deuterated internal standard, it is crucial to choose one where the labels are in positions that do not readily exchange.[4]

Table 2: Factors Affecting the Stability of this compound

FactorPotential EffectMitigation Strategy
Temperature Increased degradation rateStore at recommended temperature (e.g., room temperature)[6]
Light PhotodegradationStore in a light-protected container
Oxidizing Agents Oxidation of the sulfur atomAvoid contact with oxidizing agents
Extreme pH Potential for H/D exchangeMaintain near-neutral pH in solutions where possible

Experimental Protocols

Determination of Isotopic Purity by GC-MS

This protocol provides a general workflow for the determination of the isotopic purity of this compound using GC-MS.

3.1.1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Create a series of dilutions for calibration.

  • Derivatization: To make the amino acid volatile for GC analysis, a derivatization step is necessary. A common method is esterification followed by acylation (e.g., using isopropanol/HCl and pentafluoropropionic anhydride).

  • Extraction: After derivatization, extract the derivatized amino acid into an organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for GC-MS injection.

3.1.2. GC-MS Analysis

  • Instrument: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: Select a suitable capillary column for amino acid analysis.

  • GC Conditions: Optimize the temperature program for the oven to ensure good separation of the analyte.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Perform a full scan to identify the mass fragments of the derivatized methionine.

  • Data Analysis: Integrate the peak areas for the molecular ions or characteristic fragment ions of the d0 to d4 isotopologues. Calculate the percentage of each isotopologue to determine the isotopic purity.

Workflow for Isotopic Purity Analysis

G Workflow for Isotopic Purity Determination by GC-MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A This compound Sample B Derivatization A->B C Extraction B->C D Dry Down & Reconstitution C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration of Isotopologues G->H I Calculation of Isotopic Purity H->I

Caption: Workflow for Isotopic Purity Determination by GC-MS.

Metabolic Fate of this compound

When introduced into a biological system, this compound will follow the same metabolic pathways as its unlabeled counterpart. Methionine is an essential amino acid and plays a central role in several key metabolic processes.[12]

Methionine Metabolism Pathways
  • Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the body. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine.[13][14]

  • Transsulfuration Pathway: Homocysteine can also be irreversibly converted to cystathionine and then to cysteine. This pathway is important for the synthesis of cysteine and glutathione.[15]

  • Degradation: Methionine can be degraded to succinyl-CoA, an intermediate of the citric acid cycle, making it a glucogenic amino acid.[16]

Signaling Pathway Diagram of Methionine Metabolism

G Major Metabolic Pathways of Methionine Met This compound SAM S-Adenosylmethionine-d4 (SAM) Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine-d4 (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) Hcy Homocysteine-d4 SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Remethylation) Cystathionine Cystathionine-d4 Hcy->Cystathionine Cystathionine β-synthase SuccinylCoA Succinyl-CoA Hcy->SuccinylCoA Multi-step Degradation Cysteine Cysteine-d4 Cystathionine->Cysteine

Caption: Major Metabolic Pathways of Methionine.

Conclusion

This compound is a vital tool for researchers in various scientific disciplines. Its utility is highly dependent on its isotopic purity and stability. This guide has provided an in-depth overview of the key considerations for working with this stable isotope-labeled compound, including methods for assessing its purity, factors affecting its stability, and its metabolic fate. By understanding and controlling for these variables, researchers can ensure the accuracy and reliability of their experimental data.

References

Commercial Suppliers and Technical Applications of High-Purity DL-Methionine-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: DL-Methionine-d4 is a deuterated form of the essential amino acid methionine, where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it an invaluable tool for researchers in the fields of proteomics, metabolomics, and drug development. Its primary application is as an internal standard in quantitative mass spectrometry (MS) assays, allowing for precise and accurate measurement of endogenous methionine or methionine-containing molecules in complex biological samples.[1] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with detailed experimental protocols for its quality control and application.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound for research purposes. The purity, isotopic enrichment, and available quantities can vary between suppliers. The following table summarizes the offerings from several prominent vendors to facilitate comparison.

SupplierProduct Name/NumberChemical PurityIsotopic Enrichment (Atom % D)Available Quantities
LGC Standards DL-Methionine-3,3,4,4-d4 (CDN-D-3262)>98%>99%0.1 g, 0.25 g
Cambridge Isotope Labs DL-Methionine (3,3,4,4-D₄, 98%) (DLM-2933)>98%98%Packaged by inquiry
MedchemExpress This compound (HY-N0325S4)>98% (Assumed)>99% (Assumed)1 mg, 5 mg, 10 mg, 50 mg, 100 mg
GlpBio This compound (GC68992)Not SpecifiedNot SpecifiedInquire for sizes
Simson Pharma DL-Methionine-3,3,4,4-d4 (M710009)Not SpecifiedNot SpecifiedCustom Synthesis

Note: Purity and enrichment values listed as "Assumed" are based on typical specifications for research-grade stable isotope-labeled compounds but were not explicitly stated on the product's summary page.

Experimental Protocols

Detailed methodologies are crucial for ensuring the quality of the labeled compound and its proper use in experiments. The following sections provide protocols for chemical purity analysis, isotopic enrichment determination, and a common application.

Protocol 1: Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing methionine and its potential impurities, such as methionine sulfoxide.[2] A mixed-mode chromatography approach is often effective.[2]

1. Objective: To determine the chemical purity of a this compound sample and identify any related impurities.

2. Materials:

  • This compound sample

  • Reference standards (unlabeled DL-Methionine, DL-Methionine sulfoxide)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sulfuric acid or Phosphoric acid

  • Mixed-mode HPLC column (e.g., SIELC Primesep 100)[2][3]

  • HPLC system with UV detector

3. Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., water with 0.1% sulfuric acid).

  • Standard Preparation: Accurately weigh and dissolve the this compound sample and reference standards in the initial mobile phase composition to create stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Column: Primesep 100 mixed-mode column (or equivalent).

    • Mobile Phase: A gradient elution, for example, starting with 5% acetonitrile and increasing to 50% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solutions to determine retention times and generate a calibration curve.

    • Inject the this compound sample solution.

  • Data Interpretation:

    • Identify the main peak corresponding to this compound.

    • Identify and quantify any impurity peaks by comparing their retention times to the standards.

    • Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Protocol 2: Isotopic Enrichment Determination by NMR and Mass Spectrometry

A combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provides a comprehensive assessment of isotopic enrichment and structural integrity.[1]

1. Objective: To confirm the positions of deuterium labeling and quantify the isotopic enrichment of the this compound sample.

2. Part A: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known reference peak (for ¹H NMR).[4]

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Integrate the residual proton signals at the positions expected to be deuterated (positions 3 and 4).

    • Compare these integrals to the integral of a non-deuterated position (e.g., the methyl group protons at position 5) to calculate the percentage of deuteration. This method is most effective for partially labeled compounds.[5]

  • ²H NMR Analysis:

    • For highly deuterated compounds (>98%), ²H (Deuterium) NMR is more effective.[4]

    • Acquire a deuterium NMR spectrum. This will directly show signals from the deuterium atoms.

    • The presence of signals at the chemical shifts corresponding to positions 3 and 4 confirms the labeling sites. The relative integrals can be used to assess enrichment.[4]

3. Part B: High-Resolution Mass Spectrometry (LC-ESI-HR-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Analysis:

    • Infuse the sample directly or perform a chromatographic separation.

    • Acquire a full scan mass spectrum in positive ion mode.

  • Data Interpretation:

    • Extract the ion chromatograms for the expected mass-to-charge ratios (m/z) of unlabeled methionine (M+0), and the deuterated isotopologues (M+1, M+2, M+3, M+4).

    • Integrate the peak areas for each isotopic ion.

    • Calculate the isotopic enrichment by determining the relative abundance of the M+4 peak compared to the sum of all methionine-related isotopologue peaks.[1]

Protocol 3: Application as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of this compound as a stable isotope-labeled (SIL) internal standard for the quantification of methionine in a biological sample, such as plasma. The SIL internal standard is the preferred choice as it corrects for variability throughout the entire analytical procedure.[6][7][8]

1. Objective: To accurately quantify the concentration of methionine in a plasma sample.

2. Materials:

  • Plasma sample

  • This compound (Internal Standard, IS) stock solution of known concentration

  • Unlabeled DL-Methionine (for calibration curve)

  • Protein precipitation agent (e.g., acetonitrile or methanol with 1% formic acid)

  • LC-MS/MS system (Triple Quadrupole or Q-TOF)

3. Methodology:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled methionine into a control matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation:

    • Thaw plasma samples and calibration standards.

    • To a fixed volume of plasma (e.g., 50 µL), add a fixed amount of the this compound internal standard solution.

    • Vortex briefly.

    • Add 3-4 volumes of cold protein precipitation agent (e.g., 200 µL of acetonitrile).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.[9]

      • Methionine Transition: e.g., Precursor ion (Q1) m/z 150.0 -> Product ion (Q3) m/z 104.0.

      • This compound (IS) Transition: e.g., Precursor ion (Q1) m/z 154.0 -> Product ion (Q3) m/z 108.0.

      • Note: Transitions should be optimized empirically on the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (methionine) and the internal standard (methionine-d4) in each sample and standard.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area) for each point.

    • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.

    • Determine the concentration of methionine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Visualizations

Diagrams created using Graphviz illustrate key logical and biological pathways relevant to the use of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC ESI Ionization (ESI) HPLC->ESI MSMS Tandem MS (MRM) - Analyte Transition - Standard Transition ESI->MSMS Process Peak Integration & Area Ratio Calculation (Analyte / Standard) MSMS->Process Quant Quantification (vs. Calibration Curve) Process->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Met Methionine-d4 SAM S-Adenosylmethionine-d4 (SAM-d4) Met->SAM MAT SAH S-Adenosylhomocysteine-d4 (SAH-d4) SAM->SAH Methyl- transferases Acceptor Methyl Acceptor (DNA, Protein, etc.) SAM->Acceptor Methyl Donation HCY Homocysteine-d4 SAH->HCY SAHH HCY->Met MS/BHMT Methyl_Acceptor Methylated Acceptor Acceptor->Methyl_Acceptor

Caption: Simplified diagram of the Methionine Cycle showing the incorporation of the d4 label.

References

DL-Methionine-d4 as a Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action and application of DL-Methionine-d4 as a stable isotope tracer for studying metabolic pathways, with a primary focus on the quantification of protein synthesis and breakdown.

Core Principles of this compound as a Tracer

This compound is a form of the essential amino acid methionine in which four hydrogen atoms on the ethyl group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling allows researchers to introduce a "heavy" tag into methionine metabolism, enabling the tracing of its fate through various biochemical pathways without the use of radioactive materials.[2][] The core principle lies in administering this compound to a biological system (cell culture, animal model, or human subject) and subsequently measuring the incorporation of the deuterated label into newly synthesized proteins and other metabolites using mass spectrometry.[2]

The use of DL-Methionine, a racemic mixture of D- and L-isomers, is underpinned by the body's efficient enzymatic machinery. In vivo studies have demonstrated that D-methionine is rapidly and almost completely converted to its biologically active L-enantiomer, with a conversion fraction greater than 90%.[4][5] This conversion ensures that both isomers of the administered tracer are available for metabolic processes, primarily protein synthesis.

The primary application of this compound as a tracer is in the measurement of protein turnover—the balance between protein synthesis and breakdown. By tracking the rate of incorporation of the labeled methionine into tissue proteins, researchers can calculate the fractional synthesis rate (FSR) of those proteins.[6][7] Furthermore, by monitoring the fate of the deuterated methyl group of methionine, it is possible to simultaneously assess protein breakdown.[6]

Mechanism of Action: Tracing Methionine's Metabolic Fate

Once introduced into a biological system, this compound, after the conversion of the D-isomer to L-methionine-d4, enters the same metabolic pathways as endogenous methionine. The key pathways that can be traced using this stable isotope are the Methionine Cycle (Transmethylation), the Transsulfuration Pathway, and its direct incorporation into proteins.

Protein Synthesis

The most direct application of this compound is in tracing its incorporation into newly synthesized proteins. L-methionine is an essential amino acid and a fundamental building block of proteins. During translation, L-methionine-d4 is charged onto its cognate tRNA and incorporated into the growing polypeptide chain. By measuring the enrichment of d4-methionine in protein hydrolysates over time, the rate of protein synthesis can be quantified.[6]

The Methionine Cycle and Transmethylation

The methionine cycle is central to cellular metabolism, primarily for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. L-methionine is first adenylated to form SAM. The deuterated methyl group from methionine-d4 can be transferred to various substrates, including DNA, RNA, lipids, and other small molecules. A particularly useful application is the tracing of the methylation of histidine residues in actin and myosin to form 3-methylhistidine. Since 3-methylhistidine is not reutilized for protein synthesis, its rate of appearance in a system can be used as a marker for the breakdown of myofibrillar proteins.[6]

The Transsulfuration Pathway

When methionine is in excess, it can be catabolized via the transsulfuration pathway to produce another sulfur-containing amino acid, cysteine. This pathway involves the conversion of homocysteine, a product of the methionine cycle, to cystathionine and then to cysteine. Tracing the flow of the deuterated backbone of methionine through this pathway can provide insights into cysteine biosynthesis and glutathione production.

Experimental Protocols

The following sections outline generalized protocols for in vitro and in vivo studies using this compound as a tracer. These are based on established methodologies for stable isotope tracer studies.

In Vitro Cell Culture Protocol for Measuring Protein Synthesis and Breakdown

This protocol is adapted from studies using methyl[D3]-13C-methionine and is applicable to this compound.[6]

  • Cell Culture and Labeling:

    • Culture cells (e.g., C2C12 myotubes) to the desired confluency.

    • Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be sufficient to ensure adequate enrichment without causing metabolic disturbances.

    • Incubate the cells for various time points (e.g., 4, 6, 8, 24, and 48 hours) to measure protein synthesis.

  • Sample Collection for Protein Synthesis Measurement:

    • At each time point, collect the cell culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer).

    • Precipitate the protein from the cell lysate using an agent like perchloric acid (PCA).

    • Wash the protein pellet to remove free amino acids.

    • Hydrolyze the protein pellet (e.g., using 6M HCl at 110°C for 24 hours) to release individual amino acids.

  • Sample Collection for Protein Breakdown Measurement:

    • After an initial labeling period with this compound (e.g., 24 hours), wash the cells thoroughly with Hank's Balanced Salt Solution (HBSS) to remove the tracer.

    • Replace with a chase medium containing unlabeled methionine.

    • Collect the medium and cell samples at various time points after the chase begins.

  • Sample Preparation for Mass Spectrometry:

    • Protein Hydrolysate (for Synthesis): Purify the amino acids from the hydrolyzed protein pellet using cation exchange chromatography.

    • Cell Culture Medium (for Breakdown): Extract and purify amino acids and their metabolites (e.g., 3-methylhistidine) from the collected medium.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS). Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of methionine in the protein-bound fraction and the enrichment of deuterated metabolites in the medium.

In Vivo Protocol for Measuring Muscle Protein Synthesis

This protocol outlines a general procedure for animal or human studies.

  • Tracer Administration:

    • A primed-constant infusion of this compound is often used to achieve a steady-state enrichment of the tracer in the plasma.

    • A priming bolus is administered to rapidly raise the plasma enrichment to the target level, followed by a continuous infusion to maintain this level.

  • Sample Collection:

    • Collect baseline blood samples before the tracer infusion begins.

    • Collect serial blood samples throughout the infusion period to monitor plasma tracer enrichment.

    • Obtain tissue biopsies (e.g., muscle) at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.

  • Sample Processing:

    • Separate plasma from blood samples and store at -80°C.

    • Immediately freeze tissue biopsies in liquid nitrogen and store at -80°C.

    • Process plasma samples to precipitate proteins and extract free amino acids.

    • Homogenize tissue samples, separate the protein-bound and intracellular free amino acid pools, and hydrolyze the protein fraction.

  • Mass Spectrometry Analysis:

    • Derivatize the amino acids from the plasma, intracellular fluid, and protein hydrolysates.

    • Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of methionine in each fraction.

Data Presentation and Calculations

Calculation of Fractional Synthesis Rate (FSR)

The FSR of a protein is calculated using the precursor-product principle:

FSR (%/hour) = (ΔE_protein / E_precursor) * (1 / t) * 100

Where:

  • ΔE_protein is the change in isotopic enrichment of methionine in the protein-bound fraction between two time points.

  • E_precursor is the average isotopic enrichment of methionine in the precursor pool (e.g., plasma or intracellular free amino acids) over the measurement period.

  • t is the duration of the measurement period in hours.

Quantitative Data Summary

The following tables summarize representative quantitative data from stable isotope tracer studies of protein metabolism. Note that the data in Table 1 is from a study using methyl[D3]-13C-methionine, which serves as a close proxy for what would be expected with this compound.[6]

Table 1: In Vitro Muscle Protein Synthesis and Breakdown Rates

Time (hours)Fractional Synthesis Rate (FSR) (%/hour)Fractional Breakdown Rate (FBR) (%/hour)
42.2 ± 0.12.3 ± 0.3
62.6 ± 0.1-
8-2.2 ± 0.2
24--
481.4 ± 0.014.8 ± 0.2

Data are presented as mean ± SEM.[6]

Table 2: Effects of Anabolic and Catabolic Agents on Muscle Protein Turnover

TreatmentFractional Synthesis Rate (FSR) (%/hour)Fractional Breakdown Rate (FBR) (%/hour)
Control1.5 ± 0.033.7 ± 0.3
Insulin1.9 ± 0.12.5 ± 0.2
IGF-12.1 ± 0.12.3 ± 0.2
Dexamethasone1.3 ± 0.15.2 ± 0.4

Data are presented as mean ± SEM for a 48-hour treatment period.[6]

Visualizations of Pathways and Workflows

Methionine Metabolism Pathways

Caption: Overview of key metabolic pathways involving this compound.

Experimental Workflow for FSR Measurement

FSR_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start: Primed-Constant Infusion of this compound Biopsy1 Tissue Biopsy 1 (t=0) Start->Biopsy1 Blood Serial Blood Sampling Start->Blood Biopsy2 Tissue Biopsy 2 (t=end) Blood->Biopsy2 Homogenize Tissue Homogenization Biopsy2->Homogenize Separate Separate Protein-bound and Free Amino Acids Homogenize->Separate Hydrolyze Protein Hydrolysis Separate->Hydrolyze Derivatize Amino Acid Derivatization Hydrolyze->Derivatize MS GC-MS or LC-MS/MS Analysis Derivatize->MS Calc Calculate Isotopic Enrichment MS->Calc FSR Calculate FSR Calc->FSR

Caption: Experimental workflow for in vivo measurement of protein FSR.

Considerations and Limitations

  • Isotopic Effects: The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where enzymatic reactions involving the C-D bond may proceed at a slightly slower rate than those with a C-H bond. While generally considered minimal for many biological processes, this should be a consideration in the interpretation of results.[8]

  • Precursor Pool Selection: The choice of the precursor pool for FSR calculation (plasma vs. intracellular free amino acids) can influence the results. Intracellular enrichment is often considered more representative of the true precursor for protein synthesis.

  • Metabolic State: The metabolic state of the subject or cells (e.g., fasted vs. fed) will significantly impact protein turnover rates and should be carefully controlled and reported in experimental designs.

Conclusion

This compound is a powerful and safe tracer for the in-depth study of protein metabolism and related pathways. Its ability to be incorporated into newly synthesized proteins and to donate its deuterated methyl group allows for the simultaneous measurement of protein synthesis and breakdown. With robust experimental design and sensitive mass spectrometry analysis, this compound provides valuable quantitative data for researchers in basic science and drug development.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by the stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This strategic isotopic substitution can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile and, in some cases, a more favorable toxicity profile. The foundational principle behind these alterations is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[1] While generally considered to have low toxicity, the unique physicochemical properties and altered biological processing of deuterated compounds necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of safety and handling guidelines for deuterated compounds, tailored for laboratory and drug development settings.

Introduction: The Rise of Deuterated Compounds in Drug Development

The substitution of hydrogen with deuterium, a process known as deuteration, is a powerful strategy in drug design. This subtle modification can lead to significant improvements in a drug's pharmacokinetic and/or toxicity profile, potentially enhancing efficacy and safety compared to their non-deuterated counterparts.[2][3][4] The primary mechanism behind these benefits is the kinetic isotope effect (KIE), which slows down the metabolic breakdown of the drug.[5] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and minimized interactions with other enzymes.[5] The U.S. Food and Drug Administration (FDA) considers deuterated drugs as new chemical entities (NCEs), which can provide market exclusivity.[2][6] As of 2024, several deuterated drugs have received FDA approval, with many more in clinical development, highlighting the growing importance of this therapeutic modality.[2]

Core Principles of Safety and Handling

While deuterated compounds are not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated analogs.[1] Therefore, a combination of standard laboratory best practices and specific considerations for their isotopic nature is essential for safe handling.

General Laboratory Safety
  • Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for the specific deuterated compound. As a standard, appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, should be worn. For highly volatile or toxic compounds, work should be conducted in a certified chemical fume hood.[1]

  • Chemical Inventory and Labeling: Maintain a meticulous and up-to-date inventory of all deuterated compounds. All containers must be clearly labeled with the chemical name, deuteration level, and any specific hazard warnings.[1]

  • Spill Management: Have a spill kit readily available that includes appropriate absorbent materials. In the event of a spill, follow the procedures outlined in the SDS.[1]

  • Occupational Exposure Limits (OELs): In the absence of specific OELs for a deuterated compound, the OELs for the non-deuterated analog should be followed as a conservative measure.[1]

Specific Handling Considerations for Deuterated Compounds
  • Preventing Isotopic Dilution: Many deuterated solvents are hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture. To maintain isotopic purity, it is crucial to handle these compounds under an inert atmosphere, such as dry nitrogen or argon.[1][7]

  • Handling Hygroscopic Compounds: Hygroscopic compounds readily absorb moisture from the atmosphere. They should be stored in airtight containers, such as in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity environment.[7] Weighing and sample preparation should be performed in a dry environment.[7]

The Kinetic Isotope Effect (KIE) and Its Impact on Safety

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[8] This effect is particularly important in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step. The carbon-deuterium (C-D) bond is stronger than the C-H bond, requiring more energy to break.[8] This can lead to a slower rate of metabolism, which can have several positive implications for drug safety:

  • Reduced Formation of Toxic Metabolites: By slowing down metabolism, deuteration can decrease the formation of reactive or toxic metabolites that may cause adverse effects.[5]

  • Improved Safety Profile: A reduction in harmful metabolites can lead to an overall better safety profile for the drug.[5]

  • Metabolic Shunting: Deuteration can redirect metabolic pathways away from those that produce undesirable metabolites, a process known as "metabolic shunting."[3]

The following diagram illustrates how the kinetic isotope effect can alter the metabolic pathway of a drug, potentially leading to a safer profile.

KIE_Metabolism Impact of Kinetic Isotope Effect on Drug Metabolism cluster_0 Non-Deuterated Drug Metabolism cluster_1 Deuterated Drug Metabolism Parent_Drug_H Parent Drug (C-H) Metabolite_A_H Metabolite A (Active/Inactive) Parent_Drug_H->Metabolite_A_H Metabolic Pathway 1 (Fast) Metabolite_B_H Metabolite B (Toxic) Parent_Drug_H->Metabolite_B_H Metabolic Pathway 2 (Fast) Parent_Drug_D Parent Drug (C-D) Metabolite_A_D Metabolite A (Active/Inactive) Parent_Drug_D->Metabolite_A_D Metabolic Pathway 1 (Slower) Metabolite_B_D Metabolite B (Toxic) (Reduced Formation) Parent_Drug_D->Metabolite_B_D Metabolic Pathway 2 (Significantly Slower due to KIE) Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Culture 1. Cell Seeding Plate cells in a 96-well plate and incubate. Start->Cell_Culture Compound_Addition 2. Compound Treatment Add various concentrations of the deuterated compound and non-deuterated analog. Cell_Culture->Compound_Addition Incubation 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). Compound_Addition->Incubation Viability_Assay 4. Cell Viability Measurement Add a viability reagent (e.g., MTT, resazurin). Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition Measure absorbance or fluorescence. Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis Calculate IC50 values and compare the cytotoxicity of the deuterated and non-deuterated compounds. Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Researcher's In-Depth Guide to Stable Isotope-Labeled Amino Acids in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, the precise quantification of protein expression and dynamics is paramount. Stable isotope-labeled amino acids have emerged as a cornerstone technology in mass spectrometry-based proteomics, enabling researchers to unravel complex cellular processes, identify novel drug targets, and discover sensitive biomarkers. This technical guide provides a comprehensive overview of the core applications, methodologies, and comparative performance of the most prominent stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Core Principles of Stable Isotope Labeling in Proteomics

Stable isotope labeling introduces non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a mass shift that can be detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from different samples.[1] The key advantage of these methods is the ability to combine samples at an early stage of the experimental workflow, which minimizes sample handling variability and enhances quantitative accuracy.[2]

There are two primary strategies for introducing stable isotopes:

  • Metabolic Labeling: In this in vivo approach, cells are cultured in media where natural "light" amino acids are replaced with "heavy" stable isotope-labeled counterparts.[3] SILAC is the most prominent metabolic labeling technique.[4]

  • Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to proteins or peptides after extraction.[4] iTRAQ and TMT are the leading examples of chemical labeling.[5]

Comparative Analysis of Key Quantitative Proteomics Techniques

The choice of a stable isotope labeling strategy is critical and depends on the specific research question, sample type, and desired experimental throughput. The following table summarizes the key quantitative performance characteristics of SILAC, iTRAQ, and TMT.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Principle Metabolic labeling (in vivo)[2]Chemical labeling (in vitro)[2]Chemical labeling (in vitro)[2]
Labeling Stage Protein level (during cell culture)[6]Peptide level (post-digestion)[6]Peptide level (post-digestion)[6]
Multiplexing Typically 2-plex or 3-plex; up to 5-plex has been demonstrated[6][7]4-plex and 8-plex[8]6-plex, 10-plex, 11-plex, 16-plex, and 18-plex[4][8]
Quantification Level MS1 (precursor ion intensity)[6]MS2 (reporter ion intensity)[6]MS2 (reporter ion intensity)[6]
Accuracy & Precision High accuracy and precision due to early sample mixing[9]Good accuracy, but can be affected by ratio compression[10]Good accuracy, though also susceptible to ratio compression[10]
Sample Type Primarily live cells in culture; adaptable for some organisms[2]Wide range of samples including tissues, body fluids, and cell lysates[8]Broad applicability to various sample types[8]
Advantages High quantitative accuracy, minimal sample handling error, physiologically relevant labeling.[10]High multiplexing capability, suitable for a wide range of sample types.[10]Very high multiplexing capacity, increased throughput.[10]
Disadvantages Limited to metabolically active cells, lower multiplexing, can be time-consuming.[10]Potential for ratio compression, more complex workflow, higher cost of reagents.[10]Susceptible to ratio compression, requires sophisticated data analysis.[10]

Detailed Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for accurate relative protein quantification in cultured cells.[11] The protocol involves two main phases: an adaptation phase and an experimental phase.[12]

1. Cell Culture Medium Preparation:

  • Prepare "light" and "heavy" SILAC media. Both media must have the identical composition, with the exception of the stable isotope-labeled amino acids.[6] Commonly used heavy amino acids are L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).

2. Cell Adaptation and Labeling:

  • Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Subculture the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome of the "heavy" cell population.[13]

  • Verify the labeling efficiency (typically >97%) by mass spectrometry analysis of a small aliquot of protein extract.

3. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug stimulation, gene knockdown) to one of the cell populations while the other serves as a control.

4. Sample Harvesting and Mixing:

  • Harvest the "light" and "heavy" cell populations.

  • Count the cells from each population and mix them in a 1:1 ratio.

5. Protein Extraction and Digestion:

  • Lyse the mixed cell pellet using a suitable lysis buffer.

  • Quantify the total protein concentration.

  • Reduce the proteins with a reducing agent (e.g., DTT) and alkylate with an alkylating agent (e.g., iodoacetamide).

  • Digest the proteins into peptides using a protease, typically trypsin.

6. Peptide Fractionation and LC-MS/MS Analysis:

  • For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to enhance proteome coverage.[5]

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Process the raw mass spectrometry data using software that can identify and quantify SILAC peptide pairs (e.g., MaxQuant).

  • The relative quantification of proteins is determined from the intensity ratios of the "heavy" and "light" peptide precursor ions.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that allows for the simultaneous quantification of proteins from multiple samples.[14]

1. Protein Extraction and Quantification:

  • Extract proteins from each sample (up to 4 or 8) using a suitable lysis buffer.

  • Accurately determine the protein concentration for each sample.

2. Protein Reduction, Alkylation, and Digestion:

  • Take an equal amount of protein (e.g., 100 µg) from each sample.

  • Reduce the disulfide bonds in the proteins using a reducing agent.

  • Block the cysteine residues with a cysteine-blocking reagent.

  • Digest the proteins into peptides with trypsin.

3. iTRAQ Labeling:

  • Label the peptides from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for 4-plex). The reagents react with the primary amines at the N-terminus and on the side chain of lysine residues.[15]

  • Incubate for a specified time to ensure complete labeling.

4. Sample Pooling and Fractionation:

  • Combine the labeled peptide samples into a single mixture.

  • Desalt the pooled sample to remove excess iTRAQ reagents.

  • Fractionate the peptide mixture to reduce complexity and improve the depth of analysis.

5. LC-MS/MS Analysis:

  • Analyze the peptide fractions by LC-MS/MS. In the MS1 scan, the same peptide from different samples will have the same mass-to-charge ratio.

  • During MS2 fragmentation, the iTRAQ tag is cleaved, releasing reporter ions with different masses that are used for quantification.[14]

6. Data Analysis:

  • Process the data using software that supports iTRAQ quantification.

  • Relative protein abundance is determined by comparing the intensities of the reporter ions in the MS2 spectra.

Tandem Mass Tags (TMT)

TMT is another isobaric chemical labeling technique that offers higher multiplexing capabilities compared to iTRAQ.[16]

1. Sample Preparation:

  • Extract, quantify, reduce, alkylate, and digest proteins from each sample as described for the iTRAQ protocol.

2. TMT Labeling:

  • Label the resulting peptides with the appropriate TMT reagents (e.g., TMT10-plex, TMTpro 16-plex).[17]

  • The labeling chemistry is similar to iTRAQ, targeting primary amines.[17]

3. Sample Pooling, Cleanup, and Fractionation:

  • Combine all labeled samples into a single tube.

  • Clean up the pooled sample to remove unreacted TMT reagents.

  • Fractionate the complex peptide mixture.

4. LC-MS/MS Analysis:

  • Analyze the fractions by LC-MS/MS. As with iTRAQ, quantification is based on the reporter ions generated during MS2 fragmentation.[16]

5. Data Analysis:

  • Use specialized software to process the raw data and perform protein identification and quantification based on the TMT reporter ion intensities.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the typical experimental workflows for SILAC, iTRAQ, and TMT.

SILAC_Workflow node_culture Cell Culture ('Light' & 'Heavy' Media) node_treatment Experimental Treatment node_culture->node_treatment node_mix Cell Mixing (1:1) node_treatment->node_mix node_lysis Cell Lysis & Protein Extraction node_mix->node_lysis node_digest Protein Digestion node_lysis->node_digest node_frac Peptide Fractionation node_digest->node_frac node_ms LC-MS/MS Analysis node_frac->node_ms node_data Data Analysis (MS1 Quantification) node_ms->node_data

Caption: SILAC Experimental Workflow.

iTRAQ_TMT_Workflow node_extract Protein Extraction (Multiple Samples) node_digest Protein Digestion node_extract->node_digest node_label iTRAQ/TMT Labeling node_digest->node_label node_pool Sample Pooling node_label->node_pool node_frac Peptide Fractionation node_pool->node_frac node_ms LC-MS/MS Analysis node_frac->node_ms node_data Data Analysis (MS2 Quantification) node_ms->node_data

Caption: iTRAQ/TMT Experimental Workflow.

Signaling Pathway Analysis: EGFR and MAPK Pathways

Stable isotope labeling methods are instrumental in dissecting the dynamics of cellular signaling pathways.[6] For instance, SILAC has been successfully used to quantify changes in protein phosphorylation in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation.[18][19] Similarly, iTRAQ and TMT have been applied to study the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[20][21]

The following diagrams depict simplified representations of these pathways.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

MAPK_Signaling Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Response Cellular Response TranscriptionFactors->Response

References

A Technical Guide to the Solubility of DL-Methionine-d4 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DL-Methionine-d4, a deuterated form of the essential amino acid DL-Methionine. Understanding the solubility of this compound is critical for its application in various research and development settings, including metabolic studies, drug formulation, and proteomics. This document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates key metabolic pathways involving methionine.

Solubility of DL-Methionine and its Deuterated Analog

DL-Methionine is an essential sulfur-containing amino acid vital for protein synthesis and various metabolic functions.[1] Its deuterated isotopologue, this compound, is frequently used as an internal standard in mass spectrometry-based applications for the accurate quantification of methionine.

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, the solubility of the non-deuterated form, DL-Methionine, provides a strong indication of the expected solubility behavior of its deuterated counterpart. Isotopic substitution with deuterium is not expected to significantly alter the fundamental physicochemical properties that govern solubility, such as polarity.

Based on available data for DL-Methionine, the following qualitative solubility profile can be expected for this compound:

SolventQualitative SolubilityReference
WaterSparingly soluble[2]
EthanolVery slightly soluble[2]
Dilute AcidsSoluble[2]
Dilute Alkali HydroxidesSoluble[2]

Studies on L-methionine in binary solvent systems of water with methanol, ethanol, or acetone have shown that its solubility decreases as the proportion of the organic solvent increases.[3] This trend is anticipated to be similar for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound in specific solvents, the shake-flask method is a widely accepted and robust protocol.[4] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Selected laboratory solvent (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.[4]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.[4] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Metabolic Significance of Methionine

DL-Methionine plays a central role in cellular metabolism. It is a precursor for several crucial molecules, and its metabolic pathways are tightly regulated.[5][6] Understanding these pathways is essential for researchers studying the biological effects of methionine and its analogs.

The Methionine Cycle and Transsulfuration Pathway

The methionine cycle is a critical metabolic pathway that generates S-adenosylmethionine (SAM), the primary methyl donor in the cell for the methylation of DNA, proteins, and lipids.[6] SAM is subsequently converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.[7] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[8]

Methionine_Metabolism Methionine DL-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione Cysteine->Glutathione

Caption: The Methionine Cycle and Transsulfuration Pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound using the shake-flask method.

Solubility_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (24-72h at constant T) Start->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration Dilution Dilution of Supernatant Filtration->Dilution Analysis Analytical Quantification (e.g., HPLC) Dilution->Analysis End End: Solubility Data Analysis->End

References

Methodological & Application

Application Notes and Protocols for DL-Methionine-d4 in SILAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing DL-Methionine-d4 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for quantitative proteomics. This document outlines the experimental workflow, data presentation, and key metabolic pathways involved.

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The core principle of SILAC involves the incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[2] By culturing one cell population in a "light" medium containing natural amino acids and another in a "heavy" medium with isotope-labeled amino acids, the two proteomes become distinguishable by mass spectrometry.[4] This allows for the accurate relative quantification of protein abundance between different experimental conditions.[5]

Methionine is an essential amino acid, making it a suitable candidate for SILAC experiments as cells must obtain it from the culture medium.[4] this compound, a deuterated form of methionine, serves as the "heavy" amino acid. The four deuterium atoms increase the mass of methionine-containing peptides by 4 Daltons, enabling their differentiation from the "light" counterparts during MS analysis.[6] One potential consideration when using deuterated amino acids is the possibility of a slight chromatographic shift during liquid chromatography (LC) separation, where the deuterated peptides may elute slightly earlier than the non-deuterated versions.[4][5] This can be accounted for during data analysis.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables that allow for easy comparison of protein abundance between different conditions. The primary output is the ratio of the "heavy" to "light" peptide signal intensities, which reflects the relative abundance of the corresponding protein.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein AccessionGene SymbolProtein NamePeptide SequenceHeavy/Light Ratiop-valueRegulation
P0DP23HSP90AA1Heat shock protein HSP 90-alphaA.FVEK(d4)GLECAWDEIPK.D2.540.001Upregulated
P60709ACTBActin, cytoplasmic 1B.SYELPDGQVITIGNER.F1.020.95Unchanged
Q06830NPM1NucleophosminC.DCL(d4)AVIVK.S0.450.005Downregulated
P31946YWHAZ14-3-3 protein zeta/deltaD.YL(d4)SEK.T0.980.89Unchanged
Q13347PRKDCDNA-PKcsE.GFIDEK(d4)FTYEGLK.V3.12<0.001Upregulated

Note: This table is a representative example. Actual data will vary based on the specific experiment.

Experimental Protocols

This section provides a detailed methodology for performing a SILAC experiment using this compound. The protocol is divided into two main phases: the adaptation phase and the experimental phase.[7]

Phase 1: Adaptation Phase - Cell Culture and Labeling

The goal of the adaptation phase is to achieve complete incorporation of the "heavy" this compound into the proteome of the experimental cell population.[8]

Materials:

  • Cells of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Methionine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • DL-Methionine (Light)

  • This compound (Heavy)

  • Phosphate Buffered Saline (PBS)

  • Standard cell culture reagents and equipment

Protocol:

  • Prepare SILAC Media:

    • Light Medium: Supplement the methionine-deficient basal medium with "light" DL-Methionine to a final concentration that matches the formulation of the standard medium.

    • Heavy Medium: Supplement the methionine-deficient basal medium with "heavy" this compound to a final concentration equivalent to the "light" medium.

    • Add 10% dialyzed FBS and other necessary supplements (e.g., penicillin/streptomycin) to both media. The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids.[2]

  • Cell Culture and Adaptation:

    • Culture two separate populations of cells.

    • Grow one population in the "light" medium (control group).

    • Grow the second population in the "heavy" medium (experimental group).

    • Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the heavy amino acid.[8]

  • Verify Labeling Efficiency (Optional but Recommended):

    • After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.

    • Confirm the incorporation efficiency by comparing the signal intensities of the heavy and light forms of methionine-containing peptides.

Phase 2: Experimental Phase

Once complete labeling is achieved, the cells are ready for the experimental treatment.

Protocol:

  • Experimental Treatment:

    • Apply the desired experimental treatment (e.g., drug administration, pathway stimulation) to the "heavy" labeled cells.

    • Treat the "light" labeled cells with the vehicle or control condition.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "light" and "heavy" cell lysates.

    • Mix equal amounts of protein from the "light" and "heavy" lysates. This 1:1 ratio is critical for accurate quantification.

  • Protein Digestion:

    • The combined protein lysate can be processed in one of two ways:

      • In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion with an appropriate protease (e.g., trypsin).[3]

      • In-solution digestion: Digest the proteins directly in the lysate solution.

    • Trypsin is a commonly used protease that cleaves C-terminal to lysine and arginine residues.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

    • Typical MS settings:

      • Peptide Mass Tolerance: 10 ppm

      • Fragment Mass Tolerance: 0.6 Da

      • Variable Modifications: Oxidation of methionine, this compound on methionine residues.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy/light ratios.

    • The software will identify peptide pairs with a mass difference of 4 Da corresponding to the incorporation of this compound.

    • The ratio of the peak intensities of the heavy and light peptides is used to determine the relative abundance of the protein.

Mandatory Visualizations

Methionine Metabolic Pathway

The following diagram illustrates the key metabolic pathways involving methionine, including the Methionine Cycle and the Transsulfuration Pathway.[9][10][11] Understanding these pathways is crucial as the introduced this compound will follow these endogenous routes.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_inputs Inputs Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Protein Methylation) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys CGL alphaKB α-ketobutyrate Cystathionine->alphaKB CGL DL_Met_d4 This compound (from medium) DL_Met_d4->Met SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment & Lysis cluster_processing Sample Processing cluster_analysis Analysis Light Cell Culture 1 ('Light' Medium + DL-Methionine) Control Control Treatment Light->Control Heavy Cell Culture 2 ('Heavy' Medium + this compound) Experimental Experimental Treatment Heavy->Experimental Lysis_Light Cell Lysis Control->Lysis_Light Lysis_Heavy Cell Lysis Experimental->Lysis_Heavy Mix Mix Lysates 1:1 Lysis_Light->Mix Lysis_Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification of Heavy/Light Ratios) LCMS->Data

References

Application Notes and Protocols for DL-Methionine-d4 in Protein Turnover and Synthesis Rate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Methionine-d4 for the quantitative analysis of protein turnover and synthesis rates. The methodologies detailed below are grounded in the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based approach for comparative proteomics.

Introduction to this compound Labeling

This compound is a stable, non-radioactive isotopic form of the essential amino acid methionine. In this molecule, four hydrogen atoms on the methyl group are replaced with deuterium. When cells are cultured in a medium where standard methionine is replaced with this compound, the "heavy" methionine is incorporated into newly synthesized proteins. By using mass spectrometry to measure the ratio of heavy (deuterated) to light (standard) methionine-containing peptides, researchers can accurately quantify the rate of protein synthesis and subsequent turnover. This technique is invaluable for understanding cellular responses to various stimuli, disease states, and drug treatments.

Key Applications

  • Quantitative Proteomics: Accurately determine the relative abundance of thousands of proteins in a single experiment.

  • Protein Turnover Analysis: Measure the synthesis and degradation rates of individual proteins to understand cellular homeostasis.

  • Drug Discovery and Development: Assess the effect of drug candidates on protein synthesis and degradation pathways.

  • Disease Mechanism Research: Investigate alterations in protein turnover associated with various pathologies.

Experimental Protocols

Protocol 1: SILAC Labeling of Cultured Cells with this compound

This protocol outlines the steps for metabolic labeling of adherent mammalian cells.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-methionine.

  • This compound

  • Standard L-methionine ("light")

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Media Preparation:

    • Prepare "Light" medium: Supplement methionine-deficient medium with standard L-methionine to a final concentration of 84 mg/L.

    • Prepare "Heavy" medium: Supplement methionine-deficient medium with this compound to a final concentration of 88 mg/L (adjusting for the molecular weight difference).

    • Add dFBS to a final concentration of 10% to both media. Sterile filter the complete media.

  • Cell Culture and Labeling:

    • Culture two separate populations of the desired cell line.

    • For the "Light" population, culture the cells in the "Light" medium.

    • For the "Heavy" population, culture the cells in the "Heavy" medium.

    • Passage the cells for at least five cell doublings to ensure near-complete incorporation of the respective methionine isotopes.[1][2] Maintain cells in a logarithmic growth phase.

  • Experimental Treatment (Optional):

    • Once labeling is complete, cells can be subjected to experimental conditions (e.g., drug treatment, starvation). The "Light" population can serve as the control and the "Heavy" as the treated group, or vice versa.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "Light" and "Heavy" lysates using a BCA assay.

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates.

Protocol 2: Protein Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the mixed protein sample for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • To the mixed protein sample, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • In-solution Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

    • Set the mass spectrometer to operate in a data-dependent acquisition mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software platform like MaxQuant.

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.

    • Configure the software to search for variable modifications, including methionine oxidation and the mass shift corresponding to this compound (+4.0251 Da).

    • The software will calculate the ratio of heavy to light peptides for each identified protein, which reflects the relative protein abundance and synthesis rate.

Data Presentation

The following table provides an example of how to present quantitative data on protein turnover rates. The half-life (t½) is a common metric for protein turnover, representing the time it takes for half of the protein population to be degraded and replaced.

Protein IDGene NameFunctionHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change in Turnover
P02768ALBSerum albumin20.518.21.13
P60709ACTBBeta-actin48.147.51.01
P08238HSP90AA1Heat shock protein 9015.325.80.59
Q06830PRKCAProtein kinase C alpha8.74.12.12

Note: The data presented in this table is illustrative and represents typical results obtained from stable isotope labeling experiments. Actual values will vary depending on the cell type, experimental conditions, and specific proteins.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Light Light Cells (Standard Methionine) Harvest Harvest & Lyse Cells Light->Harvest Heavy Heavy Cells (this compound) Heavy->Harvest Quantify Quantify Protein Harvest->Quantify Mix Mix 1:1 Quantify->Mix Digest Reduce, Alkylate, & Digest (Trypsin) Mix->Digest Desalt Desalt Peptides Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (e.g., MaxQuant) LCMS->Data Results Protein ID, Quantitation, & Turnover Rates Data->Results

Caption: Workflow for protein turnover analysis using this compound.

mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors Insulin, Amino Acids mTORC1 mTORC1 GF->mTORC1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates & inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates & activates eIF4E eIF4E EIF4EBP1->eIF4E inhibits rpS6 rpS6 S6K1->rpS6 phosphorylates Translation Protein Synthesis eIF4E->Translation promotes initiation rpS6->Translation enhances translation

Caption: Simplified mTOR signaling pathway regulating protein synthesis.

References

Application Note: High-Throughput Quantification of DL-Methionine-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of DL-Methionine-d4 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and professionals in drug development requiring accurate measurement of this stable isotope-labeled amino acid for pharmacokinetic studies and metabolic research.

Introduction

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis and various metabolic pathways.[1] Stable isotope-labeled versions of methionine, such as this compound, are invaluable tools in metabolic research and pharmacokinetic studies to trace the fate of exogenously administered compounds.[2] Accurate quantification of these labeled compounds in biological matrices like plasma is essential for understanding their absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred analytical technique for this purpose.[3][4] This method provides a direct and rapid analysis, eliminating the need for time-consuming derivatization steps.[5]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample istd Add Internal Standard plasma->istd precip Protein Precipitation (e.g., Acetonitrile) istd->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute injection Inject Sample dilute->injection chromatography Chromatographic Separation (HILIC Column) injection->chromatography ms Mass Spectrometry (MRM Mode) chromatography->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A schematic of the experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound (analyte)

  • DL-Methionine-d8 or ¹³C₅,¹⁵N₁-Methionine (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in 50% methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QC samples.[6]

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 500 µmol/L.[7]

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 8, 40, and 200 µM).[6]

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[5]

  • Transfer 200 µL of the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Chromatographic Conditions:

ParameterValue
Column HILIC Column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)[6]
Mobile Phase A 100 mM Ammonium formate in water[6]
Mobile Phase B 0.3% Formic acid in Acetonitrile:Water (95:5, v/v)[6]
Flow Rate 0.6 mL/min[6]
Column Temperature 35 °C[6]
Injection Volume 5 µL
Gradient As required to achieve separation (e.g., starting at 92% B)[6]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 V[8]
Vaporizer Temp. 370 °C[8]
Sheath Gas 45 arbitrary units[8]
Auxiliary Gas 15 arbitrary units[8]

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 154.1108.1
IS (DL-Met-d8) 158.1112.1

Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.

Method Validation

The method was validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results.[6]

Validation cluster_validation Method Validation Parameters cluster_details Validation Experiments linearity Linearity & Range cal_curve Calibration Curve (≥ 5 concentrations) linearity->cal_curve accuracy Accuracy qc_samples QC Samples (Low, Mid, High) accuracy->qc_samples precision Precision intra_day Intra-day (n=5 within a day) precision->intra_day inter_day Inter-day (n=5 on 3 days) precision->inter_day stability Stability freeze_thaw Freeze-Thaw stability->freeze_thaw short_term Short-Term (Bench-top) stability->short_term long_term Long-Term (Frozen) stability->long_term

Caption: Logical relationships in the method validation process.

Quantitative Data Summary

The performance of the method is summarized in the tables below.

Linearity
AnalyteCalibration Range (µmol/L)Correlation Coefficient (r²)
This compound1 - 500> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples.[8]

QC LevelConcentration (µmol/L)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low8< 1585 - 115< 1585 - 115
Medium40< 1585 - 115< 1585 - 115
High200< 1585 - 115< 1585 - 115
Stability

This compound was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationStability (% Recovery)
Bench-top 4 hours90 - 110
Freeze-Thaw Cycles 3 cycles90 - 110
Long-term (-80 °C) 30 days90 - 110

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for large-scale clinical studies and metabolomics research. The method demonstrates excellent linearity, accuracy, precision, and stability, ensuring the generation of high-quality data for pharmacokinetic and metabolic investigations.

References

Application Notes and Protocols: Tracing Metabolic Pathways in Cell Culture Using DL-Methionine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential amino acid crucial for protein synthesis, and it serves as a precursor for critical cellular components. Its metabolic pathways are central to cellular function, influencing DNA methylation, redox homeostasis, and polyamine synthesis.[1][2] Cancer cells, in particular, often exhibit an altered methionine metabolism, showing a heightened dependence on exogenous methionine for growth and survival, a phenomenon known as the "Hoffman effect".[3][4][5] This makes the methionine metabolic network a promising target for therapeutic intervention.

DL-Methionine-d4, a stable isotope-labeled form of methionine, is a powerful tool for tracing the flux of methionine through its various metabolic fates within cultured cells. By replacing standard methionine with this compound in the cell culture medium, researchers can use mass spectrometry to track the incorporation of the deuterium-labeled methyl group into downstream metabolites. This allows for the precise quantification of metabolic pathway activity and provides insights into cellular responses to genetic mutations, drug treatments, or environmental changes.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to trace metabolic pathways in cell culture, with a focus on applications in cancer research and drug development.

Key Applications

  • Quantitative Metabolomics: Trace the incorporation of the labeled methyl group from methionine into S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and other downstream metabolites.

  • Flux Analysis: Quantify the rates of key metabolic pathways, such as the transmethylation and transsulfuration pathways.[6]

  • Cancer Metabolism Research: Investigate the altered methionine metabolism in cancer cells and identify potential therapeutic targets.[3][4][7]

  • Drug Discovery and Development: Evaluate the on-target and off-target effects of drugs that modulate methionine metabolism.

  • Protein Turnover Studies: In conjunction with proteomic techniques, monitor the synthesis and degradation rates of specific proteins.[1]

Methionine Metabolism Overview

Methionine plays a central role in cellular metabolism. The following diagram illustrates the key pathways originating from methionine.

Methionine_Metabolism Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases MTA Methylthioadenosine (MTA) SAM->MTA Spermidine/Spermine Synthase Polyamines Polyamines SAM->Polyamines ODC/AMD1 Methylated_Substrates Methylated Substrates (DNA, RNA, proteins) SAM->Methylated_Substrates HCY Homocysteine SAH->HCY SAHH HCY->Met MS CYS Cysteine HCY->CYS CBS GSH Glutathione CYS->GSH GCL/GS MTA->Met Salvage Pathway Substrates Substrates Substrates->Methylated_Substrates

Caption: Overview of major methionine metabolic pathways.

Experimental Workflow

The general workflow for a this compound tracing experiment involves cell culture, labeling, sample extraction, and analysis.

Experimental_Workflow Start Start: Seed Cells Culture Cell Culture in Standard Medium Start->Culture Label Switch to this compound Labeling Medium Culture->Label Incubate Incubate for Desired Time Points Label->Incubate Harvest Harvest Cells and Quench Metabolism Incubate->Harvest Extract Metabolite Extraction Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis and Interpretation Analyze->Data End End Data->End

Caption: General experimental workflow for this compound tracing.

Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for culturing cells and introducing the stable isotope label.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Custom methionine-free medium

  • DL-Methionine (light)

  • This compound (heavy)

  • Sterile cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in standard culture medium at a density that will allow for exponential growth during the experiment.

  • Adaptation (Optional but Recommended): For some experiments, it may be beneficial to adapt the cells to a custom medium containing a known concentration of "light" DL-Methionine to ensure consistent growth.

  • Labeling: Once cells have reached the desired confluency (typically 50-70%), aspirate the standard medium.

  • Wash: Gently wash the cells once with pre-warmed sterile PBS to remove any residual "light" methionine.

  • Add Labeling Medium: Add pre-warmed custom methionine-free medium supplemented with this compound. The concentration of this compound should be the same as the "light" methionine concentration in the standard medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours). The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites being investigated.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol describes how to quench metabolism and extract metabolites from adherent cell cultures.[8]

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • Ice-cold 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >13,000 rpm)

Procedure:

  • Quenching Metabolism: At each time point, remove the culture plate from the incubator and place it on ice.

  • Aspirate Medium: Quickly aspirate the labeling medium.

  • Wash: Immediately wash the cells with ice-cold PBS.

  • Flash Freeze: Add a small amount of liquid nitrogen directly to the plate to cover the cell monolayer and flash freeze the cells. This is the most effective way to halt metabolic activity instantly.[8]

  • Extraction: Before the liquid nitrogen has fully evaporated, add an appropriate volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm plate).

  • Scrape Cells: Use a cell scraper to scrape the cells into the methanol.

  • Collect Lysate: Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This is a general guideline for the analysis of labeled metabolites. The specific parameters will need to be optimized for the instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole)

General Procedure:

  • Chromatographic Separation: Separate the metabolites using a suitable HPLC column (e.g., a HILIC or reversed-phase column). The mobile phase composition and gradient will need to be optimized for the metabolites of interest.

  • Mass Spectrometry Detection: Analyze the eluent using the mass spectrometer in either positive or negative ionization mode, depending on the metabolites.

  • Data Acquisition: Use a targeted approach (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify the "light" (unlabeled) and "heavy" (d4-labeled) forms of methionine and its downstream metabolites.

Data Presentation

The following tables provide examples of how quantitative data from a this compound tracing experiment can be presented.

Table 1: Intracellular Concentrations of Methionine and Related Metabolites

MetaboliteConditionTime PointConcentration (µM)
Methionine-d0Control24h50.2 ± 4.5
Methionine-d4Control24h48.9 ± 5.1
SAM-d0Control24h25.1 ± 3.2
SAM-d3Control24h23.8 ± 2.9
SAH-d0Control24h5.3 ± 0.7
SAH-d3Control24h4.9 ± 0.6
Methionine-d0Drug Treated24h65.7 ± 6.1
Methionine-d4Drug Treated24h63.2 ± 5.8
SAM-d0Drug Treated24h15.4 ± 2.1
SAM-d3Drug Treated24h14.9 ± 1.8
SAH-d0Drug Treated24h8.9 ± 1.1
SAH-d3Drug Treated24h8.5 ± 1.0

Table 2: Isotopic Enrichment of Methionine Metabolites Over Time

MetaboliteTime PointIsotopic Enrichment (%)
Methionine-d42h85.3 ± 3.1
8h98.1 ± 1.5
24h99.2 ± 0.8
SAM-d32h45.6 ± 4.2
8h80.3 ± 3.7
24h95.1 ± 2.3
SAH-d32h30.1 ± 3.9
8h72.5 ± 4.5
24h90.8 ± 3.1

Table 3: Metabolic Flux Ratios

Flux RatioControlDrug Treated
Transmethylation Flux (SAM synthesis rate)1.00 ± 0.120.65 ± 0.09
Transsulfuration Flux (Cystathionine synthesis rate)1.00 ± 0.151.25 ± 0.18

Troubleshooting

IssuePossible CauseSuggested Solution
Low Label IncorporationInsufficient incubation timeIncrease the labeling time.
Cell line has a slow doubling timeExtend the adaptation period in the labeling medium.
High Variability Between ReplicatesInconsistent cell numbersNormalize metabolite levels to cell number or protein concentration.
Inconsistent extraction efficiencyEnsure consistent timing and technique during the extraction process.
Poor Chromatographic Peak ShapeInappropriate column or mobile phaseOptimize the LC method for the target metabolites.
Matrix effectsPerform a matrix effect study and consider using a more rigorous sample cleanup method.

Conclusion

The use of this compound as a metabolic tracer provides a powerful and quantitative method for investigating the complexities of methionine metabolism in cell culture. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute experiments that can yield significant insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents. Careful optimization of experimental conditions and analytical methods will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Pharmacokinetic Studies Using DL-Methionine-d4 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of pharmacokinetic studies utilizing the stable isotope-labeled amino acid, DL-Methionine-d4. The protocols outlined below are based on established methodologies for studying methionine metabolism and pharmacokinetics using various isotopologues of methionine.

Introduction

Methionine is an essential amino acid that plays a critical role in numerous metabolic processes, including protein synthesis, one-carbon metabolism, and the production of the universal methyl donor, S-adenosylmethionine (SAM).[1][2] Understanding the pharmacokinetics of methionine is crucial for various fields, including nutrition, toxicology, and drug development. The use of stable isotope-labeled tracers, such as this compound, allows for the precise tracking of methionine's absorption, distribution, metabolism, and excretion (ADME) without the safety concerns associated with radioactive isotopes. This document details the necessary protocols for conducting such studies, from animal handling to bioanalytical methods, and provides a framework for data interpretation.

Data Presentation

The following tables summarize key quantitative data from pharmacokinetic studies of deuterium-labeled methionine in rats. This data can serve as a reference for expected outcomes in similar studies using this compound.

Table 1: Pharmacokinetic Parameters of Deuterium-Labeled Methionine in Rats

ParameterValueReference
Labeled Methionine Used[2H7]methionine[3]
Dosage5 mg/kg body weight (i.v. bolus)[3]
Half-life (t½) of [2H7]methionine35.0 ± 6.9 min[3]
Fraction of Remethylation0.185 ± 0.028[3]

Table 2: Stereoselective Kinetics of Methionine Enantiomers in Rats

ParameterValueReference
Labeled Methionine UsedD- or L-[(2)H3]methionine[4]
Administration RouteIntravenous (i.v.) bolus[4]
Conversion of D-[(2)H3]methionine to L-[(2)H3]methionine>90%[4]
Detection of D-[(2)H3]methionine after L-[(2)H3]methionine administrationNot detected[4]

Experimental Protocols

Animal Studies

This protocol describes an in vivo pharmacokinetic study in a rat model.

a. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate strain)

  • Weight: 250-300 g

  • Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

b. Preparation of this compound Dosing Solution:

  • Dissolve this compound in sterile saline (0.9% NaCl) to a final concentration of 5 mg/mL.

  • Ensure complete dissolution and filter-sterilize the solution using a 0.22 µm syringe filter.

c. Administration of this compound:

  • Fast the rats overnight prior to dosing, with water available ad libitum.

  • Administer the this compound solution via an intravenous (i.v.) bolus injection into the tail vein at a dose of 5 mg/kg body weight.[3]

d. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the jugular or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30, 60, 90, 120, and 240 minutes post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of this compound and its metabolites in plasma samples.

a. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a different isotopologue of methionine not used in the study).

  • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the dried residue to make the analytes volatile for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

b. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amino acid analysis (e.g., a DB-5ms column).

  • Injection: Inject the derivatized sample into the GC inlet.

  • Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound, its metabolites (e.g., Homocysteine-d4), and the internal standard.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentrations in the plasma samples.[3][4]

Visualizations

Methionine Metabolism Pathway

The following diagram illustrates the central metabolic pathways of methionine.

Methionine_Metabolism Met This compound L_Met L-Methionine-d4 Met->L_Met D_Met D-Methionine-d4 Met->D_Met SAM S-Adenosylmethionine-d4 (SAM) L_Met->SAM MAT Protein Protein Synthesis L_Met->Protein Keto_Met α-Keto-γ-methylthiobutyrate-d4 D_Met->Keto_Met D-amino acid oxidase Keto_Met->L_Met Transaminase SAH S-Adenosylhomocysteine-d4 (SAH) SAM->SAH Methyltransferases Hcy Homocysteine-d4 SAH->Hcy SAH Hydrolase Methylation Methylation Reactions (DNA, proteins, lipids) SAH->Methylation Hcy->L_Met Methionine Synthase Remethylation Remethylation Hcy->Remethylation

Caption: Metabolic fate of this compound.

Experimental Workflow for Pharmacokinetic Study

The diagram below outlines the key steps in the experimental workflow for a pharmacokinetic study using this compound.

Experimental_Workflow start Start: Acclimatize Animals dosing_prep Prepare this compound Dosing Solution start->dosing_prep administration Administer this compound to Rats (i.v.) dosing_prep->administration sampling Collect Blood Samples at Timed Intervals administration->sampling processing Process Blood to Obtain Plasma sampling->processing storage Store Plasma Samples at -80°C processing->storage analysis GC-MS Analysis: Sample Prep & Quantification storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for a this compound pharmacokinetic study.

References

Measuring Metabolic Rates with DL-Methionine-d4: Application Notes and Protocols for Fluxomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism, serving as a precursor for protein synthesis, a universal methyl donor in the form of S-adenosylmethionine (SAM), and a key component in the biosynthesis of cysteine, taurine, and polyamines. The intricate network of methionine metabolic pathways, including the methionine cycle, the transsulfuration pathway, and the salvage pathway, is fundamental to cellular growth, differentiation, and response to oxidative stress. Consequently, the quantitative analysis of methionine metabolic fluxes—the rates of metabolite conversion through these pathways—provides critical insights into the physiological and pathological states of cells and organisms.

This document provides detailed application notes and experimental protocols for utilizing DL-Methionine-d4, a stable isotope-labeled form of methionine, in fluxomics studies to precisely measure metabolic rates. By tracing the metabolic fate of the deuterated label, researchers can elucidate the dynamic rewiring of methionine metabolism in various contexts, including cancer biology, metabolic disorders, and drug development.

Core Principles of this compound Based Fluxomics

Stable isotope tracing is a powerful technique for quantifying the dynamic activity of metabolic pathways.[1] The methodology involves introducing a substrate labeled with a heavy isotope (in this case, deuterium) into a biological system and monitoring its incorporation into downstream metabolites over time. Mass spectrometry is then employed to differentiate between the labeled (heavy) and unlabeled (light) isotopologues of each metabolite, allowing for the calculation of metabolic fluxes.

This compound serves as an excellent tracer for several reasons:

  • Biological Equivalence: The deuterium label does not significantly alter the biochemical properties of the molecule, ensuring it is metabolized similarly to its natural counterpart.

  • Distinct Mass Shift: The four deuterium atoms provide a clear +4 Da mass shift, enabling unambiguous detection by mass spectrometry.

  • Versatility: It can be used to trace fluxes through all major pathways of methionine metabolism.

Key Metabolic Pathways of Methionine

The metabolism of methionine is primarily orchestrated through three interconnected pathways.[2][3] Understanding these pathways is crucial for designing and interpreting this compound tracer experiments.

  • The Methionine Cycle: This cycle is central to the regeneration of methionine and the production of SAM, the primary methyl group donor for a vast number of methylation reactions targeting DNA, RNA, proteins, and lipids.

  • The Transsulfuration Pathway: This pathway converts homocysteine, an intermediate of the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.

  • The Methionine Salvage Pathway: This pathway recycles 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine, thus conserving the sulfur and methyl groups.

Application Notes

Applications in Cancer Research

Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction."[2] This makes the methionine metabolic network an attractive target for therapeutic intervention. This compound tracing can be employed to:

  • Quantify the increased flux through specific methionine pathways in cancer cells compared to normal cells.

  • Identify metabolic vulnerabilities that can be exploited for drug development.

  • Assess the on-target and off-target effects of drugs that modulate methionine metabolism.

Applications in Drug Development

Fluxomics studies using this compound can be integrated into various stages of the drug development pipeline:

  • Target Identification and Validation: By revealing metabolic nodes that are critical for disease pathogenesis.

  • Pharmacodynamic Biomarker Development: To monitor the metabolic response to a drug candidate in preclinical and clinical studies.

  • Toxicology Studies: To assess the impact of a drug on methionine metabolism in off-target tissues.

Experimental Protocols

The following protocols provide a general framework for conducting a this compound tracer experiment in cultured cells. These should be optimized based on the specific cell type and experimental goals.

Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare DMEM or other appropriate basal medium lacking methionine. Supplement this medium with dialyzed fetal bovine serum (to minimize unlabeled methionine) and the desired concentration of this compound. The concentration of the tracer should be similar to the physiological concentration of methionine.

  • Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then replace it with the pre-warmed this compound labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A time course is essential for capturing both rapid and slow metabolic fluxes.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.[4]

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS analysis.

LC-MS Analysis
  • Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or HILIC chromatography.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between the different isotopologues of methionine and its downstream metabolites.

  • Data Acquisition: Acquire data in full scan mode to capture all isotopologues or using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted analysis of specific metabolites.

Data Analysis and Flux Calculation
  • Peak Integration: Integrate the peak areas for each isotopologue of the metabolites of interest.

  • Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes.

  • Isotopologue Distribution Analysis: Determine the fractional labeling of each metabolite at each time point.

  • Metabolic Flux Analysis (MFA): Use computational modeling software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model and estimate the fluxes through the different pathways.

Data Presentation

The following table summarizes representative quantitative flux data from a study using isotopically labeled methionine in a human fibrosarcoma cell line (HT1080). This data can serve as a reference for expected flux values.

Metabolic FluxHT1080M+ (nmol/μL-cells/h)HT1080M- (MTAP deficient) (nmol/μL-cells/h)
Net Methionine Uptake~0.8 ± 0.1~0.8 ± 0.1
Transmethylation Flux~0.12~0.11
Propylamine Transfer Flux~0.13~0.11
Methionine Salvage Flux~0.020
Methionine Synthase Flux0.03 ± 0.020.02 ± 0.01
Ornithine Decarboxylase (ODC) FluxNot reportedIncreased 2-fold

Data adapted from Shlomi et al., 2014.[4]

Visualizations

Methionine Metabolic Pathways

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway cluster_2 Salvage & Polyamine Synthesis Met This compound SAM S-Adenosylmethionine-d4 (SAM-d4) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine-d4 (SAH-d4) SAM->SAH Methyltransferases (+ Acceptor) Polyamines Polyamines SAM->Polyamines ODC, SRM, SMS Hcy Homocysteine-d4 SAH->Hcy SAHH Hcy->Met MS, BHMT Cystathionine Cystathionine-d4 Hcy->Cystathionine CBS (+ Serine) Cysteine Cysteine-d4 Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH MTA 5'-Methylthioadenosine (MTA) MTA->Met MTAP, etc. Polyamines->MTA

Caption: Key pathways of methionine metabolism.

Experimental Workflow for this compound Fluxomics

Experimental_Workflow start Start: Cell Culture labeling Labeling with this compound start->labeling quenching Quenching & Metabolite Extraction labeling->quenching lcms LC-MS Analysis quenching->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis end End: Metabolic Flux Map data_analysis->end

References

Application Notes and Protocols for the HPLC Separation of DL-Methionine-d4 from its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and quantification of DL-Methionine-d4 from its primary metabolites, S-Adenosylmethionine (SAM)-d4 and Homocysteine (Hcy)-d4, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Given that the chromatographic behavior of deuterated and non-deuterated compounds is nearly identical, this method is adapted from established protocols for the analysis of their unlabeled counterparts.

Introduction

DL-Methionine is an essential sulfur-containing amino acid crucial for numerous biological processes, including protein synthesis and methylation reactions.[1] Its metabolic pathway is of significant interest in various research fields, from inborn errors of metabolism to cancer research.[2][3] Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic and metabolic studies, allowing for the accurate tracing and quantification of the parent compound and its metabolites.[4] The primary metabolites of interest in the methionine cycle are S-adenosylmethionine (SAM), the universal methyl donor, and homocysteine (Hcy), a critical intermediate.[5][6]

This application note details a robust reversed-phase HPLC method suitable for the simultaneous separation of this compound from its key deuterated metabolites, SAM-d4 and Hcy-d4, in biological matrices.

Metabolic Pathway of Methionine

The metabolism of methionine is a cyclic process central to cellular function. Methionine is first converted to S-adenosylmethionine (SAM) in a reaction catalyzed by methionine adenosyltransferase. SAM then donates its methyl group in various transmethylation reactions, yielding S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine (Hcy). Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.[5][6]

Methionine Metabolism Met This compound SAM S-Adenosylmethionine-d4 (SAM-d4) Met->SAM MAT SAH S-Adenosylhomocysteine-d4 (SAH-d4) SAM->SAH Methyltransferases (Methyl group donation) Hcy Homocysteine-d4 (Hcy-d4) SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cys Cysteine-d4 Hcy->Cys Transsulfuration Pathway Remethylation Remethylation Hcy->Remethylation Remethylation->Met

Figure 1. Metabolic Pathway of this compound.

Quantitative Data Summary

The following table summarizes the typical retention times for DL-Methionine and its key metabolites using the detailed reversed-phase HPLC method. The retention times for the deuterated analogs (this compound, SAM-d4, and Hcy-d4) are expected to be very similar.

AnalyteExpected Retention Time (min)
Homocysteine (Hcy)~2.5
Methionine (Met)~4.0
S-Adenosylhomocysteine (SAH)~6.0
S-Adenosylmethionine (SAM)~7.5

Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase preparation.

Experimental Protocol

This protocol is based on established methods for the simultaneous analysis of methionine and its metabolites in biological samples, primarily plasma.[2][7]

Sample Preparation (from Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add the internal standard solution.

  • Reduction of Disulfides: Add 50 µL of a reducing agent solution (e.g., 100 mg/mL TCEP in water) to reduce disulfide bonds and release protein-bound homocysteine. Vortex and incubate for 15 minutes at 4°C.

  • Protein Precipitation: Add 150 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., Waters UPLC XSelect HSST3, 100 x 2.1 mm, 2.5 µm) is recommended for good separation of these polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 40
    5.1 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Mass Spectrometry Detection

The following are representative MRM transitions for the unlabeled analytes. For the deuterated compounds, the precursor ion mass will be shifted by +4 for this compound and its metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methionine150.1104.1
S-Adenosylmethionine399.1250.1
Homocysteine136.090.0
S-Adenosylhomocysteine385.1136.1

Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound and its metabolites from a biological sample.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Reduce Reduce Disulfides Spike->Reduce Precipitate Protein Precipitation Reduce->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC Separation (Reversed-Phase C18) Filter->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2. HPLC Analysis Workflow.

Conclusion

The described HPLC method provides a reliable and robust approach for the separation and quantification of this compound and its primary metabolites, SAM-d4 and Hcy-d4. The use of a reversed-phase C18 column with a gradient elution of formic acid in water and methanol, coupled with tandem mass spectrometry, allows for sensitive and specific detection. This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and related areas of biomedical research.

References

Troubleshooting & Optimization

Optimizing DL-Methionine-d4 for Robust and Accurate Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to the optimal use of DL-Methionine-d4 as an internal standard in mass spectrometry-based bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of DL-Methionine. It is chemically identical to the analyte of interest (endogenous methionine) but has a different mass due to the incorporation of deuterium atoms.[1][2] Its primary purpose is to correct for variability introduced during sample preparation and analysis, such as extraction losses, injection volume variations, and matrix effects, thereby improving the accuracy and precision of quantitative analysis.[3][4][5]

Q2: At what stage of the experimental workflow should this compound be added to the samples?

A2: For comprehensive correction of procedural variability, the internal standard should be added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[6] This ensures that the internal standard experiences the same conditions as the analyte throughout extraction, cleanup, and analysis.

Q3: What are the ideal storage conditions for this compound stock and working solutions?

A3: Proper storage is crucial to maintain the integrity of your internal standard. For powdered this compound, storage at room temperature away from light and moisture is recommended. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Working solutions, which are often in aqueous or organic solvents, should also be stored at low temperatures and prepared fresh as needed to avoid potential stability issues.

Q4: Can the deuterium label on this compound exchange with protons from the solvent?

A4: While deuterium labels are generally stable, there is a possibility of back-exchange with protons, especially under certain pH and temperature conditions.[3] It is crucial to evaluate the stability of the labeled internal standard during method development by incubating it under the conditions of your sample preparation and analysis and monitoring for any loss of the deuterium label.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound as an internal standard.

Problem 1: High variability in the internal standard signal across a sample batch.

  • Possible Cause A: Inconsistent addition of the internal standard.

    • Troubleshooting Step: Review your pipetting technique and ensure that the same volume of the internal standard working solution is added to every sample. Use a calibrated pipette and ensure complete dispensing of the solution.

  • Possible Cause B: Poor stability of the internal standard in the sample matrix or during storage.

    • Troubleshooting Step: Perform a stability study by incubating the internal standard in the sample matrix at various stages of your workflow (e.g., post-extraction, in the autosampler) and for varying durations. Analyze these samples to check for degradation.

  • Possible Cause C: Significant and variable matrix effects.

    • Troubleshooting Step: Even with a SIL internal standard, severe matrix effects can cause signal variability.[3][7] Evaluate matrix effects using a post-extraction addition experiment as detailed in the experimental protocols section. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization.

Problem 2: The concentration of the analyte is overestimated, especially at the lower limit of quantification (LLOQ).

  • Possible Cause: Presence of unlabeled methionine in the this compound internal standard.

    • Troubleshooting Step: No synthesis of a SIL internal standard is 100% perfect, and there will always be a small amount of the unlabeled analyte present.[1] To assess this, prepare a sample containing only the this compound internal standard and no analyte. Analyze this sample and monitor the mass transition for the unlabeled methionine. If a significant peak is observed, you will need to account for this contribution in your calculations, especially for low-level samples.

Problem 3: The internal standard peak and the analyte peak do not co-elute perfectly.

  • Possible Cause: Isotope effect.

    • Troubleshooting Step: Deuterium-labeled compounds can sometimes elute slightly earlier or later than their non-labeled counterparts due to the isotope effect.[2] While minor retention time differences are often acceptable, significant separation can lead to differential matrix effects.[3] If you observe this, you may need to adjust your chromatographic conditions (e.g., gradient, column chemistry) to minimize the separation.

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to achieve the desired concentration.

    • Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Solution (e.g., 10 µg/mL):

    • Dilute the stock solution with the appropriate solvent (often the initial mobile phase of your LC method) to the final working concentration.

    • Prepare the working solution fresh daily or weekly and store it at 4°C when not in use.

Quantitative Data Summary

The optimal concentration of the internal standard is method-dependent and should be determined empirically. A common approach is to use a concentration that provides a signal intensity within the linear range of the detector and is comparable to the analyte concentration in the samples.

ParameterRecommended Starting Concentration RangeRationale
IS Concentration in Spiked Samples Middle of the calibration curve rangeEnsures a robust and reproducible signal that is not at the noise level nor saturating the detector.
IS Response (Peak Area) 50-150% of the average analyte responseA similar response helps to minimize variability in the analyte/IS ratio.
Example for Plasma Amino Acid Analysis 125-250 µmol/L in the final injection solution[8]This concentration has been shown to be effective in published methods for quantifying amino acids in biological matrices.[8]
Protocol for Evaluating Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the initial mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and this compound are added to the blank matrix before the extraction process.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

  • Interpretation:

    • An MF or IS-Normalized MF value of 1 indicates no matrix effect.

    • A value > 1 indicates ion enhancement.

    • A value < 1 indicates ion suppression.

    • The IS-Normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Plasma, Urine, etc.) add_is Add this compound Internal Standard sample->add_is Spike protein_precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for bioanalysis using this compound internal standard.

troubleshooting_tree start High Variability in IS Signal? cause1 Inconsistent IS Addition? start->cause1 Yes cause2 IS Instability? start->cause2 No solution1 Review Pipetting Technique Use Calibrated Pipettes cause1->solution1 solution2 Perform Stability Study Prepare Fresh Solutions cause2->solution2 cause3 Severe Matrix Effects? cause2->cause3 No solution3 Evaluate Matrix Effects (Post-extraction Spike) Improve Sample Cleanup cause3->solution3

Caption: Troubleshooting decision tree for high internal standard signal variability.

References

Troubleshooting poor signal intensity with DL-Methionine-d4 in MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Methionine-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their mass spectrometry-based experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is a stable isotope-labeled form of the essential amino acid methionine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS). Its primary applications include:

  • Metabolic Studies: Tracing the metabolism of methionine in various biological systems.

  • Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to allow for the precise tracking and quantification of methionine incorporation into newly synthesized proteins.[1]

  • Clinical Diagnostics: Employed as an internal standard in newborn screening assays for inborn errors of metabolism, such as homocystinuria, to accurately quantify endogenous methionine levels.[2][3]

Q2: Why am I observing a poor signal intensity for this compound?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. Common causes include issues with sample preparation, chromatographic conditions, mass spectrometer settings, and the stability of the deuterated standard itself.[4] Variability in sample extraction, ion suppression from matrix components, and suboptimal ionization parameters are frequent culprits.[4]

Q3: Can the position of the deuterium labels on this compound affect its stability and signal?

Yes, the stability of the deuterium label is crucial. If deuterium atoms are on chemically active or labile positions, they can be replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix) in a process called isotopic or back-exchange.[4][5] This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte. It is preferable to use standards where deuterium atoms are placed on stable, non-labile positions, such as carbon atoms.[4]

Q4: My this compound appears to have a different retention time than the unlabeled methionine. Is this normal?

It is a well-documented phenomenon that deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[4] This is due to subtle differences in polarity and intermolecular interactions. If this retention time shift is significant, the analyte and the internal standard may elute into regions with different levels of matrix effects, potentially impacting the accuracy of quantification.

Q5: How should I properly store this compound to ensure its stability?

DL-Methionine contains sulfur, making it susceptible to oxidation.[6] It should be stored in a cool, well-ventilated area, protected from light and moisture. For long-term storage, powdered forms are typically kept at -20°C.[7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] It is advisable to avoid repeated freeze-thaw cycles. When preparing aqueous stock solutions, filtering and sterilizing with a 0.22 μm filter before use is recommended.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor signal intensity with this compound.

Diagram: Troubleshooting Workflow for Poor this compound Signal

TroubleshootingWorkflow cluster_is Internal Standard Checks cluster_prep Sample Preparation Checks cluster_lc LC Condition Checks cluster_ms MS Parameter Checks start Start: Poor this compound Signal check_is 1. Verify Internal Standard Integrity start->check_is check_prep 2. Evaluate Sample Preparation check_is->check_prep IS OK is1 Freshly prepare stock & working solutions check_is->is1 check_lc 3. Assess LC Conditions check_prep->check_lc Prep OK prep1 Optimize extraction recovery check_prep->prep1 check_ms 4. Optimize MS Parameters check_lc->check_ms LC OK lc1 Check for co-elution with interfering species check_lc->lc1 solution Signal Restored check_ms->solution MS Optimized ms1 Optimize ESI source parameters check_ms->ms1 is2 Check for degradation/isotopic exchange is3 Verify correct concentration prep2 Assess matrix effects (ion suppression/enhancement) prep3 Ensure sample pH is appropriate lc2 Ensure appropriate mobile phase composition & pH lc3 Verify column integrity and performance ms2 Verify MRM transitions & collision energies ms3 Check for adduct formation (e.g., Na+, K+)

Troubleshooting workflow for poor this compound signal.
Step 1: Verify Internal Standard Integrity

Question: How can I confirm that my this compound internal standard is not the source of the problem?

Answer:

  • Prepare Fresh Solutions: Prepare a new stock solution of the deuterated internal standard from the original source material.[4] From this, create a fresh working solution.

  • Direct Infusion: Infuse a dilution of the fresh working solution directly into the mass spectrometer. This will help you determine the expected signal intensity without chromatographic or matrix effects.

  • Check for Isotopic Exchange:

    • Stability Study: Spike the deuterated internal standard into a blank matrix or your mobile phase. Analyze the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) and monitor the signal of the deuterated standard and the corresponding non-deuterated analyte.[4] An increase in the analyte signal at the expense of the deuterated standard signal indicates back-exchange.[4]

    • Solvent Choice: If storing in protic solvents like water or methanol, consider switching to an aprotic solvent such as acetonitrile for long-term storage, if solubility permits, to minimize hydrogen-deuterium exchange.[4]

    • pH: Both acidic and basic conditions can catalyze isotopic exchange. The minimum exchange rate for many compounds is in a neutral or near-neutral pH range.[5]

Step 2: Evaluate Sample Preparation

Question: Could my sample preparation procedure be causing the low signal?

Answer:

Yes, sample preparation is a critical step. Here's what to check:

  • Extraction Efficiency: Ensure your extraction method provides consistent and high recovery for methionine. You can evaluate this by comparing the signal of a post-extraction spiked sample to a neat solution.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound.

    • Test for Matrix Effects: Prepare your internal standard in both the final sample solvent and in a blank biological matrix. A significantly lower response in the biological matrix suggests ion suppression.[5]

    • Mitigation: Improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or modify chromatographic conditions to separate this compound from interfering matrix components.

  • Sample pH: The pH of the final sample can affect the ionization efficiency of methionine. Ensure the pH is compatible with your ionization mode (positive ESI).

Step 3: Assess LC Conditions

Question: How can I determine if my liquid chromatography setup is the issue?

Answer:

  • Mobile Phase: The mobile phase composition, including organic content and additives, significantly impacts ionization efficiency. For positive mode ESI, adding a small amount of an acid like formic acid (e.g., 0.1%) can enhance protonation.[10]

  • Gradient: If using a gradient, ensure that this compound elutes at a point where the mobile phase composition is optimal for its ionization. A shallow gradient around the elution time can improve peak shape and intensity.[4]

  • Column Performance: A degrading or contaminated column can lead to poor peak shape and reduced signal. Flush the column or replace it if necessary.

Step 4: Optimize MS Parameters

Question: What are the key mass spectrometry parameters to optimize for this compound?

Answer:

Optimizing MS parameters is crucial for achieving good sensitivity.

  • Electrospray Ionization (ESI) Source Parameters: These parameters control the efficiency of ion formation and transmission. They should be optimized by infusing a standard solution of this compound and adjusting the following:

ParameterTypical Range (Positive ESI)Effect
Capillary Voltage 3 - 5 kVAffects the spray and ionization efficiency.[10]
Nebulizer Gas Pressure 20 - 60 psiControls droplet size; higher pressure gives smaller droplets and better desolvation.[10]
Drying Gas Flow Rate 5 - 15 L/minAids in solvent evaporation from droplets.
Drying Gas Temperature 250 - 450 °CHigher temperatures improve desolvation but can cause degradation of thermally labile compounds.[10]
  • Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, it's essential to use optimized MRM transitions. If you are developing a method, you will need to determine the optimal precursor ion and fragment ions, as well as the collision energy for each transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound154.1108.1
This compound154.162.1
Methionine150.1104.1
Methionine150.156.1
Note: These are common transitions; optimal transitions and collision energies should be determined empirically on your instrument.
  • Adduct Formation: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+).[11][12] If the mass spectrometer is not set to monitor the m/z of these adducts, a significant portion of the signal can be lost. Analyze a full scan spectrum of this compound to check for the presence of adducts. If significant adduct formation is observed, you can either add the m/z of the adduct to your monitored ions or adjust the mobile phase chemistry (e.g., by adding a small amount of formic acid) to favor protonation ([M+H]+).[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound powder.

    • Dissolve in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water or methanol).

    • Vortex thoroughly to ensure complete dissolution.

    • Store in an amber vial at -80°C.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with the appropriate mobile phase or reconstitution solvent.

    • Prepare fresh working solutions daily or as determined by stability studies.

Protocol 2: Sample Preparation from Dried Blood Spots (DBS) for Newborn Screening

This protocol is a general guideline and may need optimization based on the specific assay and instrumentation.

  • Punch a 3 mm disc from the dried blood spot into a 96-well plate.

  • Add 100 µL of an extraction solution containing the this compound internal standard (concentration to be optimized for the specific assay) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Seal the plate and shake for 30-60 minutes at room temperature.

  • Centrifuge the plate to pellet the paper disc and any precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Methionine Metabolism

Understanding the metabolic context of methionine can be crucial for interpreting experimental results. Methionine is a key player in several fundamental cellular processes.

Diagram: Methionine Metabolic Pathway

MethioninePathway Methionine Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR (Folate Cycle) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) Remethylation Remethylation Homocysteine->Remethylation Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione (GSH) Synthesis Cysteine->Glutathione Remethylation->Methionine

Simplified overview of the methionine metabolic pathway.

This diagram illustrates the central role of methionine in the methionine cycle, where it is converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous cellular reactions.[13][14] Homocysteine, a key intermediate, can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, a precursor for the antioxidant glutathione.[13][14] Inborn errors of metabolism, such as homocystinuria, often involve defects in enzymes within this pathway, like cystathionine β-synthase (CBS).[2]

References

Minimizing isotopic effects of DL-Methionine-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Methionine-d4 as a stable isotope-labeled internal standard (SIL-IS) in chromatographic applications, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound is a form of the essential amino acid methionine where four hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling increases its molecular weight without significantly altering its chemical properties. In chromatography, particularly LC-MS, it serves as an ideal internal standard.[1][2] Its key advantages include:

  • Compensation for variability: It mimics the behavior of the unlabeled analyte (methionine) during sample preparation, chromatography, and ionization, thus correcting for variations in extraction recovery, matrix effects, and instrument response.[1][3][4]

  • Improved accuracy and precision: By normalizing the analyte signal to the internal standard signal, it enhances the accuracy and precision of quantitative analyses.[5]

Q2: What are the primary isotopic effects of this compound to be aware of?

The primary isotopic effect of using deuterium-labeled standards like this compound is the potential for chromatographic separation from the unlabeled analyte.[4][6] This is known as the "chromatographic deuterium isotope effect" and can lead to different retention times.[3][6] This shift, although usually small, can result in differential ion suppression or enhancement if the analyte and internal standard elute into the ion source at different times, potentially compromising the accuracy of quantification.[3]

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

The stability of the deuterium label is crucial for its use as an internal standard.[1] For this compound, the deuterium atoms are typically placed on carbon atoms that are not readily exchangeable with protons from the solvent under typical chromatographic conditions.[1] However, it is good practice to be aware of the labeling positions and avoid extreme pH or temperature conditions that might facilitate H/D exchange.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in chromatographic analyses.

Issue 1: Peak Splitting or Tailing for this compound and/or Analyte

Symptoms:

  • A single analyte or internal standard peak appears as two or more distinct peaks (splitting).

  • The peak exhibits an asymmetrical shape with a drawn-out tail (tailing).

Possible Causes & Solutions:

CauseRecommended Solution(s)
Column Overload Dilute the sample or reduce the injection volume. High concentrations can lead to peak distortion.[7][8]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase is a primary cause of peak splitting.[8][9]
Column Contamination or Degradation Backflush the column (if permissible by the manufacturer). If the problem persists, replace the column frit or the entire column.[7][8]
Mobile Phase pH close to pKa For ionizable compounds like methionine, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to prevent the presence of multiple species.[9]
Injector Issues Incomplete sample loop filling or issues with the injector can cause peak splitting. Ensure proper injector maintenance and operation.[9]
Issue 2: Retention Time Shift Between Methionine and this compound

Symptoms:

  • The retention times of the analyte and this compound are not identical and may vary between runs.

Possible Causes & Solutions:

CauseRecommended Solution(s)
Chromatographic Deuterium Isotope Effect This is an inherent property of deuterium-labeled standards. Optimize chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to minimize the separation. A slight, consistent shift is often acceptable if it does not lead to differential matrix effects.[3][6]
Temperature Fluctuations Use a column oven to maintain a stable temperature. Temperature variations can affect retention times.[7]
Mobile Phase Inconsistency Prepare fresh mobile phase and ensure accurate composition. Small variations in mobile phase composition can lead to significant retention time shifts.[8]
Column Aging As a column ages, its performance can change, potentially altering the separation of the labeled and unlabeled compounds. Re-evaluate the method on a new column.
Issue 3: Inaccurate Quantification or Poor Reproducibility

Symptoms:

  • High variability in quantitative results between replicate injections or different sample batches.

  • Inaccurate measurement of known concentrations.

Possible Causes & Solutions:

CauseRecommended Solution(s)
Differential Matrix Effects If the analyte and this compound have different retention times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[3] Optimize sample preparation to remove interfering matrix components or adjust chromatography to shift the elution of the analyte and internal standard away from regions of high matrix effects.
Isotopic Interference Ensure that the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks of the analyte and the signal from this compound. Check the isotopic purity of the this compound standard.
Non-linear Detector Response Ensure that the concentration of the analyte and this compound are within the linear dynamic range of the mass spectrometer.
Improper Internal Standard Concentration The concentration of this compound should be consistent across all samples and calibration standards and should be at a level that provides a strong and reproducible signal.

Experimental Protocols

Protocol 1: Sample Preparation for Methionine Analysis in Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Precipitation:

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid.

    • Vortex for 30 seconds.

    • Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 rpm for 5 minutes.[10][11]

  • Dilution and Internal Standard Spiking:

    • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

    • Add 450 µL of the internal standard working solution (this compound in initial mobile phase). The concentration of the internal standard should be optimized based on the expected analyte concentration and instrument sensitivity.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the final solution to an autosampler vial.

    • Inject an appropriate volume (e.g., 4 µL) into the LC-MS/MS system.[10]

Protocol 2: General LC-MS/MS Parameters for Methionine Analysis

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography:

ParameterExample Condition
Column Reversed-phase C18 column (e.g., 10 cm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 2%), ramp up to elute methionine, then a wash and re-equilibration step. A typical run time is 10-15 minutes.[12]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL

Mass Spectrometry (Triple Quadrupole):

ParameterExample Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
SRM Transitions Methionine: m/z 150.1 → 104.1This compound: m/z 154.1 → 108.1
Source Temperature 350 - 450 °C
Desolvation Gas Flow 800 - 1000 L/hr
Collision Gas Argon

Data Presentation

Table 1: Typical Performance Data for LC-MS/MS Analysis of Methionine

ParameterTypical ValueReference
Limit of Detection (LOD) 0.04 µmol/L[13][14]
Limit of Quantification (LOQ) 0.1 µmol/L[13][14]
Linearity Range up to 200 µmol/L[13][14]
Intra-day Precision (%CV) < 4%[13][14]
Inter-day Precision (%CV) < 4%[13][14]
Recovery 99 - 102%[13][14]

Table 2: Comparison of Isotopic Labels for Methionine

Isotopic LabelMass Shift (Da)AdvantagesDisadvantages
L-Methionine-(methyl-d3) +3.0188Cost-effectivePotential for slight chromatographic shift.[15]
This compound +4.0251Good mass separation, commonly used.Potential for slight chromatographic shift.
L-Methionine-(¹³C₅) +5.0167No chromatographic shift.Higher cost than deuterated forms.[15]
L-Methionine-(¹³C₅, ¹⁵N₁) +6.0197No chromatographic shift, higher mass difference.Highest cost.[15]

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_investigation Initial Checks cluster_causes Potential Causes cluster_solutions Solutions Symptom Chromatographic Problem (e.g., Peak Splitting, RT Shift) Check_Method Review Method Parameters Symptom->Check_Method Check_System Inspect LC System Symptom->Check_System Check_Sample Evaluate Sample Preparation Symptom->Check_Sample Cause_MobilePhase Mobile Phase Inconsistency Check_Method->Cause_MobilePhase Cause_Temp Temperature Fluctuation Check_Method->Cause_Temp Cause_Column Column Issue Check_System->Cause_Column Cause_Solvent Sample Solvent Mismatch Check_Sample->Cause_Solvent Solution_Solvent Change Sample Solvent Cause_Solvent->Solution_Solvent Solution_Column Replace/Clean Column Cause_Column->Solution_Column Solution_MobilePhase Prepare Fresh Mobile Phase Cause_MobilePhase->Solution_MobilePhase Solution_Temp Use Column Oven Cause_Temp->Solution_Temp

Caption: Troubleshooting workflow for chromatographic issues.

Experimental_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Sulfosalicylic Acid) Sample->Precipitation Spiking Add this compound (Internal Standard) Precipitation->Spiking Centrifugation Centrifuge Spiking->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing (Ratio of Analyte/IS) Analysis->Data

Caption: General experimental workflow for plasma analysis.

References

Addressing incomplete labeling with DL-Methionine-d4 in proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Methionine-d4 for stable isotope labeling in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used in proteomics?

This compound is a deuterated, stable isotope-labeled form of the essential amino acid methionine.[1][2] It is used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for accurate relative quantification of proteins.[2][3] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural methionine, while another is grown in a "heavy" medium where natural methionine is replaced with this compound.[2] As cells grow and synthesize new proteins, they incorporate the labeled methionine.[3] When the proteomes of the two cell populations are mixed and analyzed by mass spectrometry, the mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein abundance.[3]

Q2: What are the potential challenges of using a racemic mixture (this compound) instead of pure L-Methionine-d4?

DL-Methionine is a mixture of two stereoisomers: L-methionine and D-methionine.[4] While L-methionine is the biologically active form directly incorporated into proteins, D-methionine is not as efficiently utilized by mammalian cells for protein synthesis.[4][5] Some studies have shown that D-methionine can even inhibit tumor cell growth to a similar extent as a methionine-free medium, suggesting it is not a direct substitute for L-methionine in protein synthesis.[6][7] The D-isomer can be converted to the L-isomer in some organisms through a series of enzymatic reactions, but the efficiency of this conversion can vary.[8] This can lead to a lower effective concentration of the "heavy" label available for protein incorporation, potentially impacting labeling efficiency.

Q3: What is the ideal labeling efficiency I should aim for, and how many cell doublings are required?

For accurate quantification, a labeling efficiency of greater than 97% is recommended.[9] To achieve this, cells should be cultured in the "heavy" medium for at least five to six doublings.[9] This ensures that the vast majority of the cellular proteome has incorporated the heavy-labeled amino acid.[3] However, the exact number of doublings can depend on the cell line's specific growth rate and protein turnover dynamics.[10] It is crucial to experimentally verify the labeling efficiency before proceeding with the main experiment.[11]

Q4: Can the deuterium label on this compound be unstable?

While stable isotopes are generally robust, deuterium labels on amino acids can sometimes exhibit slight chromatographic shifts in reverse-phase liquid chromatography compared to their unlabeled counterparts.[3] This could potentially affect co-elution and, consequently, the accuracy of quantification. However, for the four deuterium atoms on the ethyl group of methionine (at positions 3 and 4), the C-D bonds are generally stable under typical cell culture and proteomics sample preparation conditions.

Troubleshooting Incomplete Labeling

Incomplete labeling is a common issue in SILAC experiments that can lead to significant quantification errors.[12] The table below outlines common causes and solutions.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency (<97%) Insufficient number of cell doublings in "heavy" medium.Continue to passage the cells in the "heavy" medium for additional doublings. Monitor the labeling efficiency after each passage.[9]
Presence of unlabeled ("light") methionine in the medium.Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.[3] Ensure that all media components are free of natural methionine.
Inefficient utilization of the D-isomer from the DL-methionine mixture.Increase the concentration of this compound in the "heavy" medium to compensate for the lower bioavailability of the D-isomer. However, be cautious as high concentrations of methionine can be toxic to some cell lines.[9]
Cells are not actively dividing or have a slow protein turnover rate.Ensure the cells are in the exponential growth phase during labeling. For cells with slow turnover, a longer labeling period will be necessary.[10]
High Variability in Labeling Efficiency Between Experiments Inconsistent cell culture conditions.Standardize all cell culture parameters, including seeding density, passage number, and media preparation.
Lot-to-lot variation in dialyzed FBS or other media components.Test new lots of dialyzed FBS for their ability to support high labeling efficiency before use in large-scale experiments.
Quantification Ratios Skewed Towards "Light" Peptides Incomplete labeling of the "heavy" cell population.This is a direct consequence of low labeling efficiency. The presence of unlabeled peptides in the "heavy" sample will artificially inflate the "light" signal. Follow the steps to improve labeling efficiency.[1]
Errors in mixing "light" and "heavy" cell lysates.Carefully quantify the protein concentration of both "light" and "heavy" lysates before mixing. Perform a 1:1 mix test and analyze by mass spectrometry to confirm accurate mixing.[11]

Quantitative Data Summary

Due to the limited availability of published, direct comparative data for this compound labeling efficiency across different cell lines and conditions, we provide the following template for researchers to systematically record and evaluate their own results.

Cell Line This compound Concentration (mg/L) Number of Passages Mean Labeling Efficiency (%) Standard Deviation Notes
e.g., HEK293e.g., 100e.g., 6e.g., 98.2e.g., 0.5e.g., Dialyzed FBS at 10%

Experimental Protocols

Protocol: Assessing this compound Labeling Efficiency

This protocol outlines the procedure to determine the percentage of this compound incorporation into the proteome of a cell line.

1. Cell Culture and Labeling: a. Culture your chosen cell line in "light" SILAC medium (lacking natural methionine but supplemented with a known concentration of unlabeled L-methionine) for at least one passage to adapt them to the custom medium. b. Prepare "heavy" SILAC medium by supplementing the methionine-deficient basal medium with this compound to the desired final concentration. c. Seed the adapted cells into the "heavy" medium and culture them for a minimum of five to six cell doublings.

2. Sample Preparation: a. After the labeling period, harvest a small aliquot of cells from the "heavy" culture. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). c. Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Protein Digestion: a. Take 20-50 µg of protein lysate. b. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA). c. Digest the proteins into peptides overnight using trypsin.

4. Mass Spectrometry Analysis: a. Desalt the resulting peptide mixture using a C18 StageTip or equivalent. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis and Calculation of Labeling Efficiency: a. Use a suitable software package (e.g., MaxQuant) to identify and quantify peptides. b. For each identified methionine-containing peptide, extract the intensities of the "light" (unlabeled) and "heavy" (this compound labeled) isotopic envelopes. c. Calculate the labeling efficiency for each peptide using the following formula: Labeling Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] x 100 d. Determine the average labeling efficiency across all identified methionine-containing peptides. A median efficiency of >97% is generally considered successful.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis start Start with cell line adapt Adapt cells to 'light' SILAC medium start->adapt label_heavy Culture in 'heavy' this compound medium (≥ 5-6 doublings) adapt->label_heavy harvest Harvest labeled cells label_heavy->harvest lyse Cell lysis harvest->lyse quantify Protein quantification lyse->quantify digest In-solution tryptic digest quantify->digest desalt Desalt peptides digest->desalt lcms LC-MS/MS analysis desalt->lcms analyze Identify peptides & extract intensities lcms->analyze calculate Calculate labeling efficiency analyze->calculate result Efficiency > 97%? calculate->result proceed Proceed with experiment result->proceed Yes troubleshoot Troubleshoot labeling result->troubleshoot No troubleshooting_flowchart cluster_investigation Initial Checks cluster_solutions Corrective Actions start Incomplete Labeling Detected (Efficiency < 97%) check_doublings Were cells passaged for ≥ 5-6 doublings? start->check_doublings check_serum Is dialyzed FBS being used? check_doublings->check_serum Yes increase_doublings Increase number of passages and re-verify efficiency check_doublings->increase_doublings No check_media Is the basal medium methionine-free? check_serum->check_media Yes use_dialyzed_serum Switch to dialyzed FBS check_serum->use_dialyzed_serum No confirm_media Confirm use of methionine-free basal medium check_media->confirm_media No increase_concentration Consider increasing DL-Met-d4 concentration (with toxicity check) check_media->increase_concentration Yes reverify Re-verify labeling efficiency increase_doublings->reverify use_dialyzed_serum->reverify confirm_media->reverify check_growth Ensure cells are healthy and actively dividing increase_concentration->check_growth check_growth->reverify

References

How to correct for the natural isotopic abundance of methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural isotopic abundance of methionine in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural isotopic abundance of methionine?

A1: Every element in methionine (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) has naturally occurring heavier isotopes.[1][2][3] For instance, approximately 1.1% of all carbon is the heavier isotope ¹³C.[1][4] When analyzing methionine using mass spectrometry, these heavy isotopes contribute to the signal, creating a characteristic isotopic pattern. This natural distribution can interfere with the detection and quantification of intentionally labeled isotopes (e.g., in SILAC experiments), leading to an overestimation of label incorporation and inaccurate quantitative results.[1][4] Correction is crucial to distinguish between the natural isotopic distribution and the experimentally introduced labels.[1][5][6]

Q2: What is the elemental composition of methionine?

A2: The elemental formula for methionine is C₅H₁₁NO₂S.[7][8]

Q3: What are the natural isotopic abundances of the elements present in methionine?

A3: The natural isotopic abundances of the stable isotopes for each element in methionine are summarized in the table below. These values are essential for calculating the theoretical isotopic distribution of unlabeled methionine.

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02

Q4: What does the theoretical isotopic distribution of unlabeled methionine look like?

A4: The theoretical isotopic distribution represents the expected pattern of mass peaks for a molecule due to the presence of naturally occurring heavy isotopes. For methionine (C₅H₁₁NO₂S), the most abundant peak is the monoisotopic peak (M), which corresponds to the molecule containing only the most abundant isotopes of each element. The subsequent peaks (M+1, M+2, etc.) have decreasing intensities and represent molecules containing one, two, and so on, heavier isotopes. The calculated isotopic distribution for the singly protonated methionine ion ([M+H]⁺) is presented below.

Mass IsotopomerRelative Abundance (%)
M (Monoisotopic)100.00
M+16.87
M+24.77
M+30.33
M+40.03

Note: These values are calculated based on the natural abundances listed in the previous question and the elemental formula of methionine.

Troubleshooting Guides

Symptom 1: My corrected data shows negative intensities for some isotopologues.

  • Possible Cause: This is a common issue that can arise from measurement noise, especially for low-intensity peaks, or from using an incorrect correction matrix.[6]

  • Solution:

    • Verify Elemental Formula: Ensure the elemental formula used for the correction algorithm, including any derivatizing agents, is accurate.

    • Check Software Parameters: Review the settings in your correction software. Some software, like IsoCor, have options to handle negative values by using a non-linear least-squares optimization.[6]

    • Improve Signal-to-Noise: For future experiments, optimize mass spectrometry parameters to improve the signal-to-noise ratio, particularly for less abundant isotopologues.

    • Manual Review: Manually inspect the raw spectra to ensure that the peaks are correctly identified and integrated.

Symptom 2: The isotopic pattern of my labeled standard does not match the theoretical distribution after correction.

  • Possible Cause: This could be due to tracer impurities, incomplete labeling, or co-eluting interferences.

  • Solution:

    • Assess Tracer Purity: Whenever possible, analyze the isotopic purity of your labeled methionine standard independently. Many correction software packages, such as IsoCorrectoR, allow you to input the measured purity of the tracer for a more accurate correction.[9][10]

    • Ensure Complete Labeling: In metabolic labeling experiments like SILAC, ensure that cells have undergone a sufficient number of doublings to achieve near-complete incorporation of the labeled amino acid.

    • Improve Chromatographic Separation: If co-elution is suspected, optimize your liquid chromatography method to better separate methionine from interfering compounds.

Symptom 3: The correction software is giving an error or not running.

  • Possible Cause: This can be due to incorrect file formats, missing information, or incompatible software versions.

  • Solution:

    • Check File Format: Consult the documentation for your specific correction software to ensure your input data is in the correct format.

    • Provide All Necessary Information: Most correction algorithms require the elemental formula of the molecule and the measured isotopic distribution. Some may also require information about the tracer isotope and its purity.

    • Consult Documentation and Support: Refer to the user manual and any available online resources for the software you are using. If the problem persists, contact the software developer's technical support.

Experimental Protocols

Protocol: Correction for Natural Isotopic Abundance of Methionine

This protocol outlines the general steps for correcting mass spectrometry data for the natural isotopic abundance of methionine.

  • Data Acquisition:

    • Analyze your samples containing both unlabeled and isotopically labeled methionine using a mass spectrometer (e.g., LC-MS).

    • Acquire high-resolution mass spectra to accurately measure the mass-to-charge ratio (m/z) and intensity of each isotopologue.

  • Data Extraction:

    • Extract the raw mass isotopomer distribution (MID) for methionine from your mass spectrometry data. This involves identifying the peaks corresponding to the different isotopologues of methionine and recording their intensities.

  • Correction Using Software:

    • Choose a suitable software package for isotopic correction (e.g., IsoCorrectoR, IsoCor, or other tools).[9][10][11]

    • Input the required information into the software:

      • The elemental formula of methionine (C₅H₁₁NO₂S). If a derivative is used, its formula must be included.

      • The raw, uncorrected MID of your methionine sample.

      • If you are working with labeled methionine, provide the identity of the tracer isotope (e.g., ¹³C, ¹⁵N) and its isotopic purity, if known.

    • Run the correction algorithm. The software will use this information to calculate the contribution of natural isotopes to the measured signal and subtract it, providing the corrected MID that reflects only the experimental labeling.

  • Data Analysis:

    • Use the corrected MIDs for your downstream quantitative analysis, such as calculating metabolic fluxes or determining protein turnover rates.

Visualizations

Isotope_Correction_Workflow cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Input Parameters Sample_Analysis Sample Analysis (MS) Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Raw_Data Raw MS Data Data_Acquisition->Raw_Data Correction_Software Isotope Correction Software Raw_Data->Correction_Software Corrected_Data Corrected Isotopic Distribution Correction_Software->Corrected_Data Final_Analysis Final Quantitative Analysis Corrected_Data->Final_Analysis Downstream Analysis Elemental_Formula Elemental Formula (C5H11NO2S) Elemental_Formula->Correction_Software Tracer_Purity Tracer Purity (if applicable) Tracer_Purity->Correction_Software Methionine_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL

References

Preventing oxidation of DL-Methionine-d4 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of DL-Methionine-d4 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a concern?

A: this compound, like its non-deuterated counterpart, contains a thioether group in its side chain that is highly susceptible to oxidation. During this process, the sulfur atom gains one or two oxygen atoms, forming this compound sulfoxide (MetO-d4) and subsequently this compound sulfone (MetO2-d4).

This oxidation is a significant concern in quantitative analysis for several reasons:

  • Inaccurate Quantification: It leads to a decrease in the concentration of the parent analyte (this compound), causing underestimation of its true value.

  • Altered Physicochemical Properties: The oxidized forms are more hydrophilic, which can change their chromatographic retention time and ionization efficiency in mass spectrometry compared to the parent molecule.[1][2]

Q2: What are the primary causes of oxidation during sample preparation?

A: Oxidation of methionine is a well-documented artifact that can be introduced at multiple stages of an experimental workflow.[6] Key causes include:

  • Exposure to Atmospheric Oxygen: Prolonged exposure of samples to air can promote oxidation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[7]

  • Lengthy Procedures: Extended protocols, such as long enzymatic digests in proteomics, increase the opportunity for oxidation to occur.[1][6]

  • Presence of Oxidizing Agents: Reagents or contaminants that are oxidative in nature can degrade the sample.

  • Analytical Instrumentation: The electrospray ionization (ESI) source in mass spectrometry can itself be a source of in-source oxidation.[1][2]

Q3: How can I detect and quantify the level of oxidation in my samples?

A: Oxidation can be identified and quantified using chromatographic and mass spectrometric techniques.

  • Liquid Chromatography (LC): Methionine sulfoxide is more hydrophilic than methionine.[2] Therefore, in a reversed-phase LC method, the oxidized form (MetO-d4) will typically elute earlier than the parent this compound.

  • Mass Spectrometry (MS): Oxidation results in a predictable mass shift.

    • Methionine Sulfoxide (MetO): A mass increase of +16 Da.

    • Methionine Sulfone (MetO2): A mass increase of +32 Da. The relative abundance of these species can be determined by comparing the peak areas of their respective extracted ion chromatograms.[8]

Q4: What are the most effective strategies to prevent oxidation?

A: A multi-faceted approach combining careful sample handling and the use of protective agents is most effective.

  • Optimize Handling Conditions: Work quickly, keep samples on ice or at reduced temperatures whenever possible, and minimize their exposure to air.[7]

  • Use Antioxidants: Add a sacrificial antioxidant to the sample or formulation buffer. Free L-methionine is an excellent choice as it scavenges oxidants, thereby protecting the analyte.[9][10][11] Other water-soluble antioxidants like ascorbic acid or N-acetyl-cysteine (NAC) can also be effective.[7][11]

  • Chemical Blocking: For advanced workflows, unoxidized methionine can be chemically modified (alkylated) to prevent subsequent oxidation during analysis. This technique, known as MObBa (Methionine Oxidation by Blocking with Alkylation), uses reagents like iodoacetamide (IAA) at a low pH to selectively alkylate the thioether group.[12][13][14]

Q5: Is it possible to reverse the oxidation of methionine sulfoxide back to methionine?

A: No, not with standard laboratory reducing agents. Methionine sulfoxide is stable and cannot be reduced back to methionine by common reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] While specific enzymes (methionine sulfoxide reductases) can reverse this modification in biological systems, this is not a practical solution for sample preparation.[15][16][17] Therefore, prevention is the critical strategy.

Q6: Does the deuterium label in this compound alter its susceptibility to oxidation?

A: The deuterium atoms in commercially available this compound are typically on the methyl group attached to the sulfur atom (L-Methionine-(methyl-d3)) or other carbon positions. These C-D bonds are very stable and do not directly participate in the oxidation of the sulfur atom. Therefore, the susceptibility of the thioether group to oxidation is chemically identical to that of unlabeled methionine. All prevention strategies applicable to standard methionine are directly relevant and recommended for its deuterated isotopologues.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High levels of MetO-d4 (+16 Da) are detected in freshly prepared standards. 1. Reagents (e.g., water, buffers) contain dissolved oxygen or trace metal contaminants that catalyze oxidation.2. Sample solvent is not adequately protected from air.3. Elevated storage or preparation temperature.1. Degas all aqueous solutions by sparging with an inert gas (nitrogen or argon) before use.2. Prepare samples in vials with limited headspace and cap them promptly.3. Add a sacrificial antioxidant, such as 5-20 mM L-Methionine, to your stock and working solutions.[9][18]4. Perform all preparation steps on ice.
Inconsistent or variable levels of oxidation are observed between replicate samples. 1. Inconsistent timing or exposure to air during the preparation of each replicate.2. Non-homogenous distribution of antioxidants in the stock solution.3. Variable instrument performance (e.g., in-source oxidation).[2]1. Standardize the sample preparation workflow to ensure each sample is handled identically. Work quickly and consistently.[7]2. Thoroughly vortex all solutions after adding antioxidants to ensure they are fully dissolved and evenly distributed.3. Check for in-source oxidation by observing if the oxidized peak co-elutes perfectly with the parent peak. If so, optimize MS source conditions (e.g., spray voltage, gas flow).
Oxidation appears to increase with the age of the prepared sample, even when stored cold. 1. Slow, long-term oxidation from dissolved oxygen in the solvent.2. Degradation of antioxidants over time.1. For long-term storage, flash-freeze aliquots in an inert atmosphere (e.g., argon) and store at -80°C.2. Prepare samples fresh whenever possible. If using an autosampler for an extended sequence, ensure it is temperature-controlled (e.g., 4°C).3. Consider using a higher concentration of L-Methionine as a scavenger for long-term stability studies.[18]

Quantitative Data on Prevention Strategies

The following table summarizes data on the effectiveness of various antioxidant strategies, primarily derived from studies on proteins and peptides. The principles are directly applicable to free amino acids.

Prevention Method Concentration / Condition Reported Effectiveness Comments Reference(s)
L-Methionine >20 mMSignificantly surpasses conventional antioxidants in mitigating oxidation and aggregation.Acts as a competitive substrate for oxidizing species. Highly effective.[9][18]
L-Methionine 5 mMSuppresses further oxidation in purified antibody formulations.A commonly used concentration in biotherapeutic formulations.[19]
N-Acetyl-Cysteine (NAC) 5 mMLess protective compared to L-Methionine under tested conditions.Can be effective but may be less potent than methionine itself.[11]
Ascorbic Acid 5 mMLess protective compared to L-Methionine.Can act as a pro-oxidant in the presence of metal ions. Use with caution.[11]
Chemical Alkylation (MObBa) Iodoacetamide (IAA) at low pHCompletely inhibits subsequent oxidation by H₂O₂.An effective blocking strategy but adds a preparation step. Quantifies unoxidized fraction.[12][13]

Experimental Protocols

Protocol 1: General Best Practices for Minimizing Oxidation

This protocol outlines fundamental handling procedures to reduce artifactual oxidation.

  • Reagent Preparation: Use high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents. Degas all aqueous buffers and solvents by sparging with argon or nitrogen for 15-20 minutes prior to use.

  • Sample Thawing: Thaw frozen samples rapidly in a water bath and immediately place them on ice. Avoid slow thawing at room temperature.

  • Sample Preparation Environment: Perform all dilutions and handling steps in a cold environment (e.g., on ice or in a cold room).

  • Minimize Air Exposure: Keep tubes and vials capped whenever possible. For critical applications, consider overlaying the sample with an inert gas like argon before capping.

  • Time Management: Prepare samples immediately before analysis. If using an autosampler, ensure it is refrigerated (4°C) and minimize the time samples spend in the queue.

Protocol 2: Using L-Methionine as a Sacrificial Antioxidant

This protocol describes how to protect this compound by adding unlabeled L-Methionine to the solution.

  • Prepare Antioxidant Stock: Prepare a 100 mM stock solution of unlabeled L-Methionine in degassed, high-purity water. Ensure it is fully dissolved.

  • Spike Solvents: Add the L-Methionine stock solution to your sample diluent or buffer to achieve a final concentration of 10-20 mM. For example, add 1 mL of 100 mM L-Methionine stock to 9 mL of buffer to get a 10 mM final concentration.

  • Vortex Thoroughly: Ensure the antioxidant is homogenously mixed into the buffer.

  • Prepare Samples: Use this antioxidant-fortified buffer for all subsequent dilutions of your this compound stock solution and for the preparation of your calibration standards and quality controls.

Visualized Workflows and Pathways

OxidationPathway cluster_legend Oxidation States Met This compound (-S-CD3) MetO This compound Sulfoxide (-SO-CD3) [+16 Da] Met->MetO Oxidation (e.g., O2, ROS) MetO2 This compound Sulfone (-SO2-CD3) [+32 Da] MetO->MetO2 Further Oxidation Parent Parent Compound First_Ox First Oxidation Product Second_Ox Second Oxidation Product

Caption: Chemical pathway of this compound oxidation.

PreventionWorkflow cluster_key Process Key start Start: Frozen Sample thaw 1. Thaw Sample Rapidly Place immediately on ice start->thaw dilute 5. Perform Dilutions (Keep on ice) thaw->dilute prep_buffer 2. Prepare Diluent (Use degassed water) add_antioxidant 3. Add Antioxidant (e.g., 20 mM L-Methionine) prep_buffer->add_antioxidant vortex 4. Vortex to Mix add_antioxidant->vortex vortex->dilute transfer 6. Transfer to Autosampler Vial (Minimize headspace) dilute->transfer analysis 7. Analyze Promptly (Use refrigerated autosampler) transfer->analysis key1 Sample Handling key2 Buffer Preparation key3 Protective Step

Caption: Recommended workflow for sample preparation to minimize oxidation.

References

Technical Support Center: Optimizing DL-Methionine-d4 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of DL-Methionine-d4 by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape for polar, zwitterionic compounds like methionine is often due to secondary interactions with the stationary phase, issues with the mobile phase, or column problems.[1][2] Peak tailing, the more common issue, is often caused by interactions between the basic amine group of methionine and acidic residual silanol groups on silica-based columns.[3] Peak fronting can be a sign of column overload, a partially blocked column frit, or a void at the column inlet.[4]

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter as it dictates the ionization state of this compound. Methionine has two pKa values (approximately 2.2 for the carboxyl group and 9.2 for the amino group). At a low pH (e.g., below 2.2), the amino group is protonated (positive charge), and the carboxyl group is neutral, leading to good retention on a C18 column.[5] As the pH increases towards the isoelectric point (around 5.7), the molecule becomes zwitterionic, which can lead to poor retention on reversed-phase columns and potential peak shape issues. At a pH well above the pKa of the amino group, the molecule will be negatively charged. Adjusting the pH can significantly alter retention time and improve peak symmetry by minimizing unwanted secondary interactions.[6][7]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: The choice of column depends on the desired separation mechanism.

  • Reversed-Phase (C18) Columns: These are widely used but may require a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to ensure good retention and peak shape for underivatized methionine.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for retaining and separating highly polar compounds like amino acids without derivatization.[8][9][10]

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange properties and can provide unique selectivity and improved retention for polar and ionizable compounds like methionine.[11]

Q4: Can deuteration (d4) affect the chromatographic behavior of DL-Methionine?

A4: The substitution of hydrogen with deuterium can sometimes lead to a small difference in retention time, known as the "isotope effect." In liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[12] However, this effect is generally minimal and may not significantly impact resolution unless trying to separate the deuterated and non-deuterated forms. For quantitative analysis using this compound as an internal standard, it is crucial to ensure consistent chromatography.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.

G start Peak Tailing Observed check_ph Is mobile phase pH 2 units away from pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using 0.1% Formic Acid check_ph->adjust_ph No check_buffer Is a buffer used? check_ph->check_buffer Yes end_good Peak Shape Improved adjust_ph->end_good add_buffer Add a suitable buffer (e.g., 10-20 mM ammonium formate) check_buffer->add_buffer No check_column Is the column old or showing high backpressure? check_buffer->check_column Yes add_buffer->end_good flush_column Flush or replace column check_column->flush_column Yes check_additive Consider mobile phase additive (e.g., diethylamine for HILIC) check_column->check_additive No flush_column->end_good check_additive->end_good end_bad Problem Persists check_additive->end_bad

Quantitative Data on Mobile Phase pH and Peak Asymmetry:

Mobile Phase pHRetention Time (min)Tailing Factor
2.58.21.1
3.57.51.2
4.56.11.8
5.5 (near pI)4.32.5
7.03.52.1

Note: Data are illustrative and may vary depending on the specific column and HPLC system.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

G start Peak Fronting Observed check_overload Is sample concentration too high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than the mobile phase? check_overload->check_solvent No end_good Peak Shape Improved reduce_conc->end_good change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Is there a sudden increase in pressure? check_solvent->check_column No change_solvent->end_good column_issue Check for column void or blocked frit. Consider backflushing or replacing the column. check_column->column_issue Yes end_bad Problem Persists check_column->end_bad No column_issue->end_good

Issue 3: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

G start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase optimize_flow_temp Optimize Flow Rate & Temperature start->optimize_flow_temp change_column Change Column start->change_column change_organic Change organic modifier (Acetonitrile vs. Methanol) optimize_mobile_phase->change_organic adjust_gradient Make gradient shallower optimize_mobile_phase->adjust_gradient end_good Resolution Improved change_organic->end_good adjust_gradient->end_good decrease_flow Decrease flow rate optimize_flow_temp->decrease_flow adjust_temp Adjust column temperature optimize_flow_temp->adjust_temp decrease_flow->end_good adjust_temp->end_good longer_column Use a longer column or smaller particle size change_column->longer_column different_chemistry Try a different stationary phase (e.g., HILIC, Mixed-Mode) change_column->different_chemistry longer_column->end_good different_chemistry->end_good

Quantitative Data on Flow Rate and Temperature Effects:

Flow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)
1.0306.51.8
0.8308.12.1
1.0405.81.7
0.8407.22.0

Note: Data are illustrative and demonstrate general trends. Rs is resolution to an adjacent peak.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Plasma

This protocol describes the preparation of plasma samples for the analysis of this compound, often used as an internal standard.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the desired final concentration of this compound.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 20 seconds and transfer to an HPLC vial for analysis.

Protocol 2: Underivatized this compound Analysis by Reversed-Phase HPLC-MS/MS

This method is suitable for the quantification of this compound without chemical derivatization.

  • HPLC System: A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition for this compound: To be determined based on the specific mass spectrometer (precursor ion will be [M+H]+, taking into account the mass of the deuterium labels).

Protocol 3: Improving Peak Shape with HILIC

This protocol is designed to improve the peak shape of polar compounds like this compound.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: HILIC column (e.g., Amide, Silica).

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Note: For improved peak shape of amino acids in HILIC, the addition of a small amount of a competing base like diethylamine to the mobile phase can be beneficial.[14]

References

Technical Support Center: Quantification of DL-Methionine-d4 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of DL-Methionine-d4 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2][4][5]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS analysis.[6] Since this compound is chemically almost identical to endogenous methionine but has a different mass, it is expected to co-elute and experience similar matrix effects.[4] By measuring the ratio of the analyte to the SIL-IS, variations in signal due to matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What are the common causes of ion suppression when analyzing amino acids like methionine?

A3: Ion suppression in the analysis of amino acids can be caused by several factors, including:

  • Co-eluting endogenous compounds: High concentrations of lipids, proteins, and salts from biological matrices like plasma or serum are common sources of ion suppression.[1][7]

  • Sample preparation reagents: Reagents used during sample preparation, such as trifluoroacetic acid (TFA), can cause ion suppression.[5]

  • Mobile phase additives: While necessary for chromatography, some mobile phase additives can interfere with ionization.[5]

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in biological samples.

Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?

A4: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[3]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. The response of this compound in a clean solvent is compared to the response of the same concentration spiked into an extracted blank matrix sample. The ratio of these responses indicates the degree of signal suppression or enhancement.[8]

Troubleshooting Guide

Issue 1: Poor peak shape and inconsistent retention times for this compound.

Possible Cause Troubleshooting Steps
Matrix Overload Dilute the sample to reduce the concentration of matrix components. This is feasible if the analyte concentration is sufficiently high.[6]
Column Contamination Implement a robust column washing protocol between injections to remove strongly retained matrix components.
Interaction with Metal Surfaces For chelating compounds, interactions with stainless steel components in the HPLC system can lead to poor peak shape. Consider using metal-free columns and tubing.

Issue 2: High variability in quantitative results between replicate injections.

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure the sample preparation procedure, especially protein precipitation and extraction steps, is highly consistent and reproducible.
Variable Matrix Effects Different lots of biological matrices can have varying compositions, leading to different degrees of matrix effects. If possible, pool several lots of blank matrix for preparing calibrators and quality controls.
Insufficient Chromatographic Separation Optimize the chromatographic method to better separate this compound from co-eluting, interfering compounds. This can involve adjusting the mobile phase gradient or changing the column chemistry.[5][6]

Issue 3: Low signal intensity and poor sensitivity for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression Identify the region of ion suppression using post-column infusion and adjust the chromatography to move the this compound peak away from this region.[3]
Inefficient Sample Cleanup Improve the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[6]
Suboptimal MS Source Conditions Optimize mass spectrometer source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound.

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

This is a common and relatively simple method for preparing plasma or serum samples for amino acid analysis.

  • Aliquoting: To 100 µL of plasma/serum sample, calibrator, or quality control, add a known amount of this compound internal standard solution.

  • Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile with 0.1% formic acid or 10% sulfosalicylic acid).[9]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.

LC-MS/MS Parameters for Methionine Analysis

The following table provides a starting point for developing an LC-MS/MS method for methionine. Parameters for this compound would be similar, with an adjustment to the precursor and product ion m/z values.

Parameter Typical Value/Condition
LC Column Mixed-mode or C18 column (e.g., Imtakt Intrada Amino Acid, 50 x 3 mm, 3 µm)[11][12]
Mobile Phase A 100 mM ammonium formate in water[11] or 0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid[12]
Flow Rate 0.5 - 0.6 mL/min[11][12]
Injection Volume 2 - 10 µL[13][14]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Methionine) Precursor Ion (m/z): 150.1, Product Ion (m/z): 104.1
MRM Transition (this compound) Precursor Ion (m/z): 154.1 (inferred), Product Ion (m/z): 108.1 (inferred)
Quantitative Data Summary: Quality Control Sample Concentrations

This table provides example concentrations for quality control (QC) samples used in the validation of an amino acid analysis method including methionine.

QC Level Methionine Concentration (µM)
Low (QC1)8
Medium (QC2)40
High (QC3)200

(Data adapted from a study on amino acid analysis in mouse plasma)[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute (Optional) Supernatant->Evaporate Inject Inject into LC-MS Evaporate->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Quantify Quantification Calculate_Ratio->Quantify

Caption: Experimental workflow for this compound quantification.

matrix_effect_evaluation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment Infuse Infuse Analyte Standard Post-Column Inject_Blank Inject Blank Matrix Extract Infuse->Inject_Blank Monitor Monitor for Signal Suppression/Enhancement Inject_Blank->Monitor Spike_Solvent Spike Analyte in Neat Solvent (A) Compare Compare Responses (B/A) Spike_Solvent->Compare Spike_Matrix Spike Analyte in Extracted Blank Matrix (B) Spike_Matrix->Compare Start Matrix Effect Evaluation Start->Infuse Qualitative Start->Spike_Solvent Quantitative

Caption: Methods for evaluating matrix effects in LC-MS.

References

Stability of DL-Methionine-d4 in solution and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DL-Methionine-d4 in solution and during long-term storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is relatively stable. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It should be protected from light.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in water.[1] For stock solutions, it is recommended to dissolve it in high-purity water or a suitable buffer. To minimize degradation, especially oxidation, stock solutions should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. If using water as the solvent, the solution should be filtered and sterilized (e.g., using a 0.22 µm filter) before use.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The sulfur atom in the methionine side chain is susceptible to oxidation, which is the primary degradation pathway. This oxidation can lead to the formation of methionine sulfoxide and, under more stringent oxidative conditions, methionine sulfone. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q4: Is this compound sensitive to light?

A4: Yes, DL-Methionine should be protected from light, as exposure can contribute to its degradation.[2] When preparing and storing solutions, it is best practice to use amber vials or other light-protecting containers.

Q5: What is the expected shelf life of this compound in different storage conditions?

A5: The shelf life of this compound depends on its form (solid or in solution) and the storage temperature. The following table summarizes the recommended storage conditions and expected shelf life.

FormStorage TemperatureRecommended Shelf Life
Solid Powder-20°C3 years[1]
Solid Powder4°C2 years[1]
In Solution-20°C1 month[1]
In Solution-80°C6 months[1]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent or Unexpected Results in Labeling Experiments (e.g., SILAC)
  • Symptom: Mass spectrometry data shows low or variable incorporation of this compound into proteins.

  • Possible Cause 1: Incomplete replacement of endogenous methionine with this compound.

  • Solution:

    • Ensure that the cell culture medium is completely devoid of natural methionine. Use a methionine-free medium as the base for your labeling medium.

    • Use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled methionine.

    • Allow for a sufficient number of cell doublings (typically at least 5-6) in the labeling medium to ensure complete incorporation.

  • Possible Cause 2: Degradation of this compound in the cell culture medium.

  • Solution:

    • Prepare fresh labeling medium for each experiment.

    • Store the prepared medium at 2-8°C and protect it from light.[3]

    • Avoid prolonged incubation of the medium at 37°C before use.

  • Possible Cause 3: Arginine-to-proline conversion in SILAC experiments. While this is not a direct issue with methionine, it is a common problem in SILAC that can affect quantification.

  • Solution:

    • Monitor for this conversion and, if significant, consider using a proline-deficient medium or specific inhibitors if your experimental design allows.

Troubleshooting workflow for inconsistent SILAC labeling.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)

  • Symptom: Chromatograms of this compound solutions show additional peaks, indicating the presence of impurities or degradation products.

  • Possible Cause 1: Oxidation of this compound to methionine sulfoxide.

  • Solution:

    • Prepare solutions fresh whenever possible.

    • Degas solvents to remove dissolved oxygen.

    • Store solutions in tightly sealed containers at low temperatures (-20°C or -80°C) and protect from light.

    • Avoid sources of metal ion contamination, which can catalyze oxidation.

  • Possible Cause 2: Contamination of the solvent or glassware.

  • Solution:

    • Use high-purity solvents (e.g., HPLC or LC-MS grade).

    • Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

Troubleshooting unexpected peaks in chromatography.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Hydrogen peroxide (3% solution) for oxidative stress

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV detector or mass spectrometer

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions in different buffers (pH 3, 7, and 9) and in water for the various stress conditions.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the this compound working solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the this compound working solution (in a neutral pH buffer) at an elevated temperature (e.g., 60°C) for a defined period.

  • Photostability: Expose the this compound working solution to a light source (e.g., a photostability chamber with a specified light intensity) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by HPLC or LC-MS to determine the remaining concentration of this compound and to identify any degradation products.

  • A control sample, stored at a low temperature (e.g., 4°C) and protected from light, should be analyzed at each time point for comparison.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and quantify any major degradation products.

Stability_Protocol cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solutions in Buffers prep_stock->prep_working acid Acid Hydrolysis (0.1M HCl, 60°C) prep_working->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_working->base oxidation Oxidation (3% H2O2, RT) prep_working->oxidation thermal Thermal (60°C) prep_working->thermal photo Photostability (Light Exposure) prep_working->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC / LC-MS sampling->analysis quantify Quantify Remaining this compound analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics products Identify Degradation Products quantify->products

Experimental workflow for assessing this compound stability.

References

Validation & Comparative

A Head-to-Head Comparison: DL-Methionine-d4 vs. 13C-Methionine as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based assays, the choice of a suitable internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for methionine: DL-Methionine-d4 and 13C-Methionine.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they effectively correct for variations in sample preparation, instrument response, and matrix effects.[1] Among SILs, deuterium (²H or D) and carbon-13 (¹³C) labeled standards are the most prevalent. While both serve the same fundamental purpose, their physicochemical properties can lead to significant differences in analytical performance.

Key Performance Differences: A Tabular Summary

The selection of the isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium-labeled and ¹³C-labeled internal standards, with specific considerations for methionine.

FeatureThis compound (Deuterium Labeled)13C-Methionine (Carbon-13 Labeled)Rationale & Implications for Methionine Analysis
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte.[1][2]Co-elutes perfectly with the unlabeled analyte.[1][2]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For methionine analysis in complex biological matrices like plasma or tissue extracts, ¹³C-Methionine is more likely to experience the exact same matrix effects as the endogenous analyte, leading to more accurate quantification.[1]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site.[1]Highly stable and not prone to exchange under typical analytical conditions.[1]The stability of the ¹³C label ensures that the mass difference between the internal standard and the analyte remains constant throughout the analytical process, preventing quantification errors.
Accuracy and Precision May lead to less precise measurements due to potential chromatographic shifts and isotopic effects.Generally provides higher accuracy and precision, with lower coefficients of variation (CV%).[3]For regulated bioanalysis and the development of high-precision quantitative methods, the superior accuracy of ¹³C-labeled standards is a significant advantage.
Synthesis and Cost Synthesis is often more straightforward, leading to lower cost and wider availability.[1][4]Synthesis can be more complex and require specialized starting materials, resulting in a higher cost.[1][4]The choice may be influenced by budgetary constraints, but for critical applications, the investment in a ¹³C-labeled standard is often justified by the higher data quality.
Stereoisomeric Purity As a DL-racemic mixture, it contains both D- and L-enantiomers.Typically available as the biologically active L-enantiomer (L-Methionine-¹³C).For the quantification of L-Methionine in biological systems, an L-¹³C-Methionine internal standard is the ideal choice as it perfectly mimics the analyte. The use of a DL-mixture can introduce complexities if the D- and L-isomers are chromatographically separated or if there is a need to specifically quantify the L-enantiomer.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of methionine in a biological sample using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of L-methionine in a plasma sample.

Materials:

  • Plasma sample

  • L-¹³C-Methionine (as the internal standard)

  • This compound (for comparison)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike a known concentration of the internal standard (either L-¹³C-Methionine or this compound) into each plasma sample.

    • Vortex briefly to mix.

    • Add a protein precipitation agent (e.g., cold ACN with 0.1% FA) to the samples at a ratio of 3:1 (v/v).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean collection plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A suitable gradient to achieve separation of methionine from other matrix components.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • L-Methionine: Q1 (precursor ion) -> Q3 (product ion)

        • L-¹³C-Methionine: Q1 (precursor ion + mass shift from ¹³C) -> Q3 (product ion)

        • This compound: Q1 (precursor ion + mass shift from d4) -> Q3 (product ion)

      • Optimize collision energy and other MS parameters for each transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

    • Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To better illustrate the key considerations in choosing an internal standard, the following diagrams are provided.

logical_comparison cluster_deuterium This compound cluster_carbon13 13C-Methionine cluster_outcome Analytical Outcome d_elution Potential for Chromatographic Shift lower_accuracy Potential for Inaccuracy d_elution->lower_accuracy d_stability Risk of Back-Exchange d_stability->lower_accuracy d_cost Lower Cost d_isomers Racemic Mixture (D and L) c_elution Co-elutes with Analyte high_accuracy Higher Accuracy & Precision c_elution->high_accuracy c_stability High Isotopic Stability c_stability->high_accuracy c_cost Higher Cost c_isomers Typically L-Enantiomer experimental_workflow start Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or 13C-Methionine) start->spike Step 1 precipitate Protein Precipitation spike->precipitate Step 2 centrifuge Centrifugation precipitate->centrifuge Step 3 supernatant Collect Supernatant centrifuge->supernatant Step 4 lcms LC-MS/MS Analysis supernatant->lcms Step 5 data Data Processing & Quantification lcms->data Step 6

References

Cross-Validation of DL-Methionine-d4 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of DL-Methionine-d4, a deuterated stable isotope of the essential amino acid methionine. This compound is widely used as an internal standard in mass spectrometry-based quantitative studies due to its chemical similarity to endogenous methionine, allowing for accurate correction of matrix effects and variations in sample processing. The selection of an appropriate quantification method is critical for achieving reliable and reproducible results in research, clinical diagnostics, and drug development.

This document outlines the performance of three principal analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data is summarized from various studies on methionine and other amino acids, providing a strong basis for methodology selection. While direct cross-validation data for this compound is limited in published literature, its analytical behavior is nearly identical to that of unlabeled methionine, making the presented data highly relevant.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the quantification of methionine. These parameters are crucial for determining the suitability of a method for a specific application.

Performance MetricHPLC with UV/Fluorescence DetectionGC-MSLC-MS/MS
Linearity Range 1 - 500 µg/mL[1]Wide, dependent on derivatization0.01 - 100 µM[2][3]
Accuracy (Recovery) 98.91% - 100.77%[4]70% - 87%[5]92.82% - 109.40%[6]
Precision (RSD) 0.28% - 1.92%[4]<15%[7]2.11% - 11.51%[6]
Limit of Detection (LOD) 0.5 µM[2]~1-300 nM[8]~1-300 nM[8]
Limit of Quantification (LOQ) 1 µM[2]0.16 mg/mL[9]0.5 - 4.0 µg/mL[6]
Sample Throughput ModerateLow to ModerateHigh
Specificity Moderate to HighHighVery High
Derivatization Often required (pre- or post-column)[10]MandatoryNot always required[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible quantification. Below are representative methodologies for each platform.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for amino acid analysis often require a derivatization step to enhance detection by UV or fluorescence detectors.

  • Sample Preparation:

    • Deproteinization: Plasma or serum samples are deproteinized by adding a precipitating agent such as acetonitrile or methanol in a 2:1 or 3:1 ratio (v/v) to the sample.[11]

    • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The clear supernatant containing the amino acids is carefully collected.

  • Derivatization (Pre-column):

    • The collected supernatant is mixed with a derivatizing agent like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC).[2][10]

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[2][12]

    • Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[2]

    • Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity but requires derivatization to make the amino acids volatile.

  • Sample Preparation and Derivatization:

    • Deproteinization: Similar to HPLC, proteins are precipitated from the sample.

    • Drying: The supernatant is dried under a stream of nitrogen.

    • Derivatization: The dried residue is derivatized in a two-step process, for example, esterification followed by acylation (e.g., with propyl chloroformate).[7] This makes the amino acids volatile for GC analysis.

  • GC-MS Conditions:

    • Column: A capillary column suitable for amino acid derivative separation (e.g., DB-5ms) is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often allows for the analysis of underivatized amino acids, simplifying sample preparation.

  • Sample Preparation:

    • Deproteinization: A simple protein precipitation step with an organic solvent like acetonitrile or methanol is usually sufficient.[3][11]

    • Internal Standard: this compound is added to the sample before deproteinization to act as an internal standard.

    • Centrifugation and Dilution: After centrifugation, the supernatant is collected and may be diluted with the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often preferred for the retention of polar underivatized amino acids.[6][13]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is used.[3]

    • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both methionine and this compound are monitored for high selectivity and accurate quantification.

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound and endogenous methionine in a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is deproteinize Protein Precipitation (e.g., with Acetonitrile) add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute lc_separation HILIC Separation dilute->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: A typical experimental workflow for LC-MS/MS analysis.

Methionine Metabolic Pathway

DL-Methionine, after in-vivo conversion of the D-isomer to the L-isomer, participates in the same metabolic pathways as dietary L-methionine. Understanding this pathway is crucial for metabolic studies.

methionine_pathway cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_related Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL GSH Glutathione Cys->GSH

Caption: The central role of methionine in cellular metabolism.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • LC-MS/MS stands out as the most robust, sensitive, and high-throughput method, particularly for complex biological matrices, and often without the need for derivatization.

  • GC-MS offers high sensitivity and specificity but is more labor-intensive due to the mandatory derivatization step.

  • HPLC with UV or fluorescence detection is a cost-effective alternative but may lack the specificity and sensitivity of mass spectrometry-based methods and usually requires derivatization.

For applications requiring high accuracy, precision, and throughput, such as in clinical research and drug development, LC-MS/MS is the recommended platform for the quantification of this compound and other amino acids.

References

Precision and Accuracy of DL-Methionine-d4 in Quantitative Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of methionine, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of DL-Methionine-d4 as an internal standard in quantitative assays, supported by experimental data and detailed methodologies. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with mass spectrometry is a widely accepted approach for achieving high accuracy and precision in bioanalysis.

This compound is a deuterated form of the essential amino acid DL-methionine, commonly used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of methionine in various biological matrices.[1][2] This technique relies on the addition of a known amount of the isotopically labeled standard to a sample. The labeled and unlabeled forms of the analyte are then extracted and analyzed together. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both compounds equally, allowing for highly accurate and precise quantification.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for the development of a robust quantitative assay. While various isotopically labeled forms of methionine are available, deuterated and 13C-labeled standards are the most common.

This compound vs. Other Isotopically Labeled Standards

ParameterThis compound (or similar deuterated standards)13C-Labeled Methionine
Cost Generally more cost-effectiveTypically more expensive due to more complex synthesis[1]
Chromatographic Co-elution May exhibit slight chromatographic shifts relative to the unlabeled analyte, which can potentially impact accuracy if not properly addressed.[3]Co-elutes perfectly with the unlabeled analyte, minimizing the risk of analytical variability.[4]
Isotopic Stability Deuterium atoms can, in some cases, be susceptible to back-exchange with protons, although this is less of a concern for methionine's stable C-D bonds.[3]The 13C label is highly stable and not prone to exchange.[1][4]
Mass Difference Provides a 4 Dalton mass difference from the unlabeled analyte.The mass difference depends on the number of 13C atoms incorporated.

Quantitative Performance Data

The following tables summarize the accuracy and precision data from studies utilizing deuterated and other stable isotope-labeled methionine internal standards in LC-MS/MS assays.

Table 1: Performance of a Deuterated Methionine Internal Standard (L-Methionine-d3) in Human Plasma [5]

ParameterConcentration (µmol/L)Intra-day CV (%)Inter-day CV (%)Recovery (%)
Precision82.682.98-
283.103.19-
583.793.84-
AccuracyMean--101.7 & 99.3
Limit of Detection (LOD) 0.04 µmol/L
Limit of Quantification (LOQ) 0.1 µmol/L

Table 2: Performance of a Stable Isotope-Labeled Methionine Internal Standard ([13C5, 15N]-Methionine) in Mouse Plasma [6]

Concentration LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ6.88.5105.0102.5
Low QC5.46.298.8101.3
Medium QC4.15.5102.5103.8
High QC3.84.9101.0102.0

These data demonstrate that both deuterated and 13C-labeled internal standards can achieve high levels of precision (CV% < 15%) and accuracy, which are typical requirements for bioanalytical method validation.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible quantitative results. The following is a representative protocol for the quantification of methionine in plasma using an isotope dilution LC-MS/MS method with this compound as an internal standard.

1. Sample Preparation

  • Spiking with Internal Standard: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the analytes.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methionine (unlabeled): Precursor ion (m/z) → Product ion (m/z)

      • This compound (labeled): Precursor ion (m/z) → Product ion (m/z)

    • The specific m/z values for the precursor and product ions should be optimized for the specific instrument being used.

Visualizations

Methionine Metabolism Pathway

The following diagram illustrates the central role of methionine in cellular metabolism, including the methionine cycle, the transsulfuration pathway, and the salvage pathway. Understanding these pathways is crucial for interpreting the biological significance of methionine quantification.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_salvage Salvage Pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases MTA Methylthioadenosine SAM->MTA Polyamine Synthesis Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione MTA->Methionine Experimental_Workflow start Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) start->spike prep Sample Preparation (Protein Precipitation, Extraction) spike->prep lcms LC-MS/MS Analysis (Chromatographic Separation, MRM Detection) prep->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Concentration Determination) data->quant Quantification_Logic cluster_ms Mass Spectrometer Measurement Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (DL-Met-d4) Peak Area IS_Signal->Ratio CalCurve Calibration Curve (Known Concentrations vs. Ratios) Ratio->CalCurve Concentration Analyte Concentration (in sample) CalCurve->Concentration

References

A Comparative Guide to Internal Standards for DL-Methionine Quantification: DL-Methionine-d4 vs. L-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of DL-Methionine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of a deuterated internal standard, DL-Methionine-d4, and a non-deuterated structural analog, L-Norvaline, for use in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. The information presented is supported by established analytical principles and data from relevant studies.

The ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has a similar response in the mass spectrometer, thereby compensating for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based bioanalysis due to their high degree of similarity to the analyte.

Performance Comparison: this compound vs. L-Norvaline

The primary distinction between this compound and L-Norvaline lies in their structural and physicochemical similarity to DL-Methionine. This difference significantly impacts their performance as internal standards, particularly in complex biological matrices.

FeatureThis compound (Deuterated)L-Norvaline (Non-deuterated Structural Analog)
Structural Similarity Nearly identical to DL-Methionine, with deuterium atoms replacing hydrogen atoms.Structurally similar but not identical to DL-Methionine.
Co-elution Typically co-elutes with DL-Methionine, ensuring both experience similar chromatographic conditions and matrix effects.May have a different retention time than DL-Methionine, leading to exposure to different matrix components and less effective correction.
Matrix Effect Compensation Highly effective at compensating for matrix-induced ion suppression or enhancement due to identical ionization properties and co-elution.Less effective at compensating for matrix effects as its ionization efficiency can be differently affected by co-eluting matrix components.
Accuracy and Precision Generally provides higher accuracy and precision due to better correction for analytical variability.May lead to reduced accuracy and precision, especially in variable sample matrices.
Linearity and Range Calibration curves for methionine using deuterated internal standards typically exhibit excellent linearity over a wide dynamic range. For instance, a linear range of 0.2–200.0 µM has been validated for amino acid analysis using stable isotope-labeled internal standards.While capable of producing linear calibration curves, the reliability may be compromised by inconsistent matrix effects. A study utilizing L-Norvaline as an internal standard for various amino acids established a linearity range of 1–500 µM.
Availability and Cost Generally more expensive to synthesize.More readily available and cost-effective.

Experimental Protocols

A robust LC-MS/MS method is essential for the accurate quantification of DL-Methionine. The following is a representative protocol incorporating best practices for the use of internal standards.

Sample Preparation
  • Spiking with Internal Standard: To a 100 µL aliquot of the sample (e.g., plasma, cell culture media), add a known concentration of the internal standard (either this compound or L-Norvaline). For instance, L-Norvaline has been used at a constant concentration of 250 µM. The concentration of this compound should be optimized based on the expected analyte concentration range.

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution should be optimized to achieve good separation of DL-Methionine from other matrix components.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DL-Methionine: Monitor the precursor ion (Q1) m/z and a specific product ion (Q3).

      • This compound: Monitor the corresponding deuterated precursor and product ions.

      • L-Norvaline: Monitor its specific precursor and product ions.

Calibration Curve Generation
  • Prepare a series of calibration standards of DL-Methionine at different concentrations in a surrogate matrix (e.g., stripped serum or the same matrix as the samples). A typical range for methionine is up to 200 µmol/L.

  • Spike each calibration standard with the same concentration of the chosen internal standard (this compound or L-Norvaline).

  • Process and analyze the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

Visualizing the Workflow and Rationale

To better understand the experimental process and the importance of internal standards, the following diagrams illustrate the analytical workflow and the concept of matrix effects.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Figure 1. Experimental workflow for the quantification of DL-Methionine using an internal standard.

Matrix_Effects Analyte_Signal_Ideal Analyte Signal IS_Signal_Ideal IS Signal Ratio_Ideal Analyte/IS Ratio = Accurate Analyte_Signal_Ideal->Ratio_Ideal Calculation IS_Signal_Ideal->Ratio_Ideal Calculation Analyte_Signal_Suppressed Reduced Analyte Signal IS_Signal_Suppressed Reduced IS Signal Ratio_Suppressed Analyte/IS Ratio = Accurate Analyte_Signal_Suppressed->Ratio_Suppressed Calculation IS_Signal_Suppressed->Ratio_Suppressed Analyte_Signal_Enhanced Enhanced Analyte Signal IS_Signal_Enhanced Enhanced IS Signal Ratio_Enhanced Analyte/IS Ratio = Accurate Analyte_Signal_Enhanced->Ratio_Enhanced Calculation IS_Signal_Enhanced->Ratio_Enhanced

Figure 2. Mitigation of matrix effects using a co-eluting internal standard.

Conclusion

The choice between this compound and L-Norvaline as an internal standard for the quantification of DL-Methionine has significant implications for the quality of analytical data. While L-Norvaline offers a cost-effective alternative, its structural dissimilarity to DL-Methionine can lead to inadequate correction for matrix effects and analytical variability, potentially compromising the accuracy and precision of the results.

This compound, as a stable isotope-labeled internal standard, provides a more robust and reliable approach. Its near-identical physicochemical properties to the analyte ensure co-elution and equivalent behavior during sample processing and analysis, leading to superior compensation for matrix effects and a higher degree of accuracy and precision. For researchers, scientists, and drug development professionals seeking the most reliable and accurate quantification of DL-Methionine, particularly in complex biological matrices, the use of this compound is strongly recommended.

A Comparative Guide to the Quantification of DL-Methionine-d4 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds like DL-Methionine-d4 is critical for pharmacokinetic, metabolic, and protein turnover studies. This guide provides a comparative overview of analytical methodologies, supported by published data, to assist in the selection and implementation of a suitable quantification strategy. While direct inter-laboratory comparison data for this compound is not publicly available, this guide draws on established methods for methionine analysis, which are adaptable for its deuterated analogue.

Comparison of Analytical Methods

The primary methods for the quantification of amino acids like methionine include High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Analytical MethodPrincipleReported Performance CharacteristicsTypical Application
HPLC-UV Separation by reverse-phase chromatography followed by detection using UV absorbance.Linearity: Excellent (r² > 0.998).[1] Precision: Good intra-day (0.296%) and inter-day (0.485%) reproducibility.[1] Accuracy: High mean percentage recovery (99.85 ± 0.477).[1]Quantification in pure form, pharmaceutical formulations, and soybean extract.[1]
Gas Chromatography (GC) Volatilization and separation of the analyte followed by detection.Often requires derivatization to increase volatility.Analysis of amino acids in various biological samples.
Capillary Electrophoresis Separation based on the electrophoretic mobility of the analyte in a capillary.An alternative to HPLC for amino acid analysis.Determination of DL-methionine.[1]
LC-MS/MS Separation by HPLC followed by mass spectrometric detection.High sensitivity and selectivity, capable of distinguishing between isotopologues.Metabolic fingerprinting and pharmacokinetic studies.[2][3]

Metabolic Fate of DL-Methionine

DL-Methionine is a racemic mixture of D- and L-isomers. In biological systems, only the L-isomer is directly incorporated into proteins. The D-isomer can be converted to the L-isomer through a two-step enzymatic process.[4] Understanding this metabolic pathway is crucial for interpreting quantitative data.

cluster_ingestion Ingestion cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_utilization Utilization DL-Methionine DL-Methionine D-Methionine D-Methionine DL-Methionine->D-Methionine Separation L-Methionine_absorbed L-Methionine DL-Methionine->L-Methionine_absorbed Separation alpha-keto-methionine alpha-keto-methionine D-Methionine->alpha-keto-methionine Deamination (D-amino acid oxidase) Protein_Synthesis Protein Synthesis L-Methionine_absorbed->Protein_Synthesis L-Methionine_converted L-Methionine alpha-keto-methionine->L-Methionine_converted Transamination L-Methionine_converted->Protein_Synthesis

Metabolic pathway of DL-Methionine.

Experimental Protocol: HPLC-UV Method for DL-Methionine Quantification

This protocol is based on a validated method for the analysis of DL-methionine.[1]

1. Instrumentation

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials

  • DL-Methionine reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

3. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and 0.05M phosphate buffer (pH 3.2) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Solutions

  • Phosphate Buffer (0.05M): Dissolve an appropriate amount of potassium dihydrogen phosphate in water and adjust the pH to 3.2 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve DL-Methionine reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

5. Sample Preparation

  • Dissolve the sample containing DL-Methionine in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area for DL-Methionine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Calculate the concentration of DL-Methionine in the sample from the calibration curve.

General Workflow for Analytical Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram outlines a typical workflow for method validation according to international guidelines.

Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Workflow for analytical method validation.

References

A Head-to-Head Comparison: DL-Methionine-d4 Versus Other Deuterated Amino Acids for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on stable isotope labeling studies for quantitative proteomics and metabolomics, the choice of tracer is a critical decision that influences experimental outcomes. This guide provides an objective comparison of DL-Methionine-d4 with other commonly used deuterated amino acids, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Deuterated Amino Acids in Metabolic Tracing

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely adopted technique for the quantitative analysis of proteomes. The principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry. Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, are a common choice for creating this "heavy" state. The selection of the deuterated amino acid can impact labeling efficiency, metabolic pathways traced, and even cell health. This guide focuses on a comparative analysis of this compound against other popular choices such as Leucine-d10, Arginine-d7, and Lysine-d8.

Comparative Analysis of Deuterated Amino Acids

The ideal deuterated amino acid for a tracing study should exhibit high incorporation efficiency, metabolic stability (meaning the deuterium label is not readily lost), and minimal impact on cell viability and physiology. Below is a comparative summary of key characteristics for this compound and other commonly used deuterated amino acids.

FeatureThis compoundLeucine-d10Arginine-d7Lysine-d8
Typical Incorporation Efficiency >95%>97%[1]>95%>97%
Metabolic Pathways Traced Protein synthesis, methylation, transsulfuration[2]Protein synthesisProtein synthesis, nitric oxide synthesisProtein synthesis, post-translational modifications (e.g., ubiquitination, acetylation)
Potential for Metabolic Conversion D-isomer can be converted to L-methionine. Potential for label retention in downstream metabolites.Generally stable, but can be transaminated.Can be converted to proline in some cell lines.Generally stable.
Reported Cytotoxicity High concentrations of methionine can inhibit cell growth.Generally low.Generally low.Generally low.
Chromatographic Behavior Deuterated compounds may exhibit slight shifts in retention time compared to their light counterparts.[3]May show slight retention time shifts.[3]May show slight retention time shifts.May show slight retention time shifts.

In-Depth Look at this compound

This compound is a racemic mixture, containing both the D- and L-isomers of methionine with four deuterium atoms. While only the L-isomer is directly incorporated into proteins, many cell types possess the enzymatic machinery to convert the D-isomer to L-methionine, making the entire pool of labeled methionine available for protein synthesis.

Metabolic Fate of this compound:

Methionine is an essential amino acid with a central role in cellular metabolism. Beyond its function as a building block for proteins, it is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions affecting DNA, RNA, and proteins.[4] The deuterium labels on this compound are located on the methyl group, which is transferred in these reactions. This allows for the tracing of both protein synthesis and methylation pathways.

MethionineMetabolism This compound This compound L-Methionine-d4 L-Methionine-d4 This compound->L-Methionine-d4 D-amino acid oxidase & transaminase Protein-d4 Protein-d4 L-Methionine-d4->Protein-d4 Protein Synthesis S-Adenosylmethionine-d4 (SAM-d4) S-Adenosylmethionine-d4 (SAM-d4) L-Methionine-d4->S-Adenosylmethionine-d4 (SAM-d4) MAT Methylated Substrates-d3 Methylated Substrates-d3 S-Adenosylmethionine-d4 (SAM-d4)->Methylated Substrates-d3 Methyltransferases S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine-d4 (SAM-d4)->S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine S-Adenosylhomocysteine (SAH)->Homocysteine Homocysteine->L-Methionine-d4 Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine SILAC_Workflow cluster_CellCulture Cell Culture cluster_Experiment Experiment cluster_SamplePrep Sample Preparation cluster_Analysis Data Analysis Light_Culture Culture in 'Light' Medium Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (e.g., with this compound) Heavy_Culture->Treatment Harvest Harvest & Combine Cells (1:1) Treatment->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Processing Data Processing & Peptide ID LCMS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification

References

The Efficacy of DL-Methionine-d4 as an Internal Standard in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. Among the array of options, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive comparison of the efficacy of DL-Methionine-d4 in various biological matrices—plasma, urine, and tissue homogenates—against other commonly used internal standards. This document is intended for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variability that can be introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, ensuring that it experiences similar matrix effects and extraction efficiencies. Stable isotope-labeled standards, such as this compound, are structurally identical to the endogenous analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.

Performance Comparison: this compound vs. Alternatives

The selection of an internal standard often involves a choice between deuterated (²H) and carbon-13 (¹³C) labeled analogues. While both are effective, they exhibit different performance characteristics.

Key Performance Parameters:

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.

  • Matrix Effects: Co-eluting endogenous components in biological matrices can suppress or enhance the ionization of the analyte and internal standard. An effective internal standard will experience the same degree of ion suppression or enhancement as the analyte.

  • Isotopic Stability: The isotopic label should be stable and not undergo back-exchange with unlabeled atoms during sample processing.

Studies have shown that while deuterated standards are widely used, ¹³C-labeled standards may offer superior performance due to a lower likelihood of chromatographic separation from the analyte and greater isotopic stability. However, deuterated standards like this compound remain a cost-effective and often readily available option.

Table 1: Performance Comparison of this compound and ¹³C-Methionine
Performance ParameterThis compound (Deuterated)¹³C-Methionine (Carbon-13 Labeled)Rationale
Chromatographic Co-elution Potential for slight retention time shift from native methionine.Typically co-elutes perfectly with native methionine.[1]The larger mass difference and potential for slight changes in polarity in deuterated compounds can sometimes lead to chromatographic separation, especially in high-resolution chromatography.
Correction for Matrix Effects Generally effective, but shifts in retention time can lead to incomplete compensation for ion suppression/enhancement.[1]Highly effective due to co-elution, ensuring both standard and analyte experience the same matrix environment.[1]If the internal standard does not elute at the exact same time as the analyte, it may be exposed to a different set of co-eluting matrix components, leading to differential ionization effects.
Isotopic Stability Deuterium labels can sometimes be susceptible to back-exchange, particularly in certain pH and temperature conditions.Carbon-13 labels are highly stable and not prone to exchange.[1]The C-¹³C bond is stronger and less labile than a C-²H bond, making ¹³C-labeled standards more robust during sample preparation and analysis.
Cost and Availability Generally more cost-effective and widely available.Can be more expensive and less readily available for some analytes.The synthetic routes for producing deuterated compounds are often simpler and less expensive than those for ¹³C-labeled compounds.

Efficacy in Different Biological Matrices

The performance of an internal standard can be influenced by the complexity of the biological matrix. Here, we examine the efficacy of this compound in plasma, urine, and tissue homogenates.

Plasma

Plasma is a complex matrix containing high concentrations of proteins, lipids, and salts, which can cause significant matrix effects.

Experimental Data Summary:

LC-MS/MS methods developed for the quantification of amino acids in plasma have successfully utilized deuterated internal standards, including those for methionine. Validation of these methods demonstrates good linearity, accuracy, and precision.

Table 2: Bioanalytical Method Validation Parameters for Methionine Quantification in Human Plasma using a Deuterated Internal Standard
Validation ParameterResult
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.1 µmol/l
Intra-day Precision (%CV) 2.68 - 3.79%
Inter-day Precision (%CV) 2.98 - 3.84%
Accuracy (Recovery) 99.3 - 101.7%

Data synthesized from a study on plasma methionine levels in schizophrenic patients using a deuterated internal standard.

Urine

Urine is another complex biological fluid with high variability in its composition, including salts and endogenous metabolites, which can lead to matrix effects.

Experimental Data Summary:

Methods for amino acid analysis in urine have been developed using various internal standards. While some methods use non-isotopically labeled standards, the use of stable isotope-labeled standards is preferred for higher accuracy.

Table 3: Comparison of Precision (% Technical Error) for Amino Acid Analysis in Urine
Analytical MethodMean % Technical Error (±SD)
Amino Acid Analyzer 7.27 ± 5.22
GC-MS with SIL Standards 21.18 ± 10.94
iTRAQ®-LC-MS/MS 18.34 ± 14.67

This table illustrates the variability in precision across different analytical platforms. The use of stable isotope-labeled (SIL) standards in GC-MS and LC-MS/MS is crucial for managing this variability.

Tissue Homogenates

Tissue homogenates are arguably the most complex matrices due to their high content of proteins, lipids, and other cellular components. This complexity makes effective sample clean-up and a reliable internal standard essential.

Considerations for Tissue Analysis:

  • Homogenization: The homogenization process must be efficient and reproducible to ensure complete extraction of the analyte.

  • Sample Clean-up: Extensive sample clean-up, often involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is typically required to minimize matrix effects.

While specific comparative data for this compound in various tissue types is limited in the readily available literature, the principles of its use as an internal standard remain the same. Its efficacy will be highly dependent on the robustness of the sample preparation protocol.

Experimental Protocols

Protocol 1: Quantification of Methionine in Human Plasma using LC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound in a suitable solvent).

    • Vortex for 10 seconds.

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate methionine from other amino acids.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native methionine and this compound.

Protocol 2: Extraction of Amino Acids from Tissue Homogenate
  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 5 volumes of a homogenization buffer (e.g., 5% trichloroacetic acid).

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

    • Add the internal standard (this compound) to the homogenate.

  • Extraction:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • The supernatant can be further cleaned using solid-phase extraction (SPE) if necessary to remove interfering substances.

    • The final extract is then evaporated and reconstituted for LC-MS/MS analysis as described in Protocol 1.

Visualizing the Workflow

A typical bioanalytical workflow using an internal standard like this compound can be visualized to better understand the process.

Bioanalytical_Workflow Bioanalytical Workflow for Methionine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Workflow for methionine quantification.

Conclusion

This compound is an effective and widely used internal standard for the quantification of methionine in various biological matrices. Its performance is generally robust, providing good accuracy and precision, especially in well-validated methods. However, for applications requiring the highest level of analytical rigor, ¹³C-labeled methionine may be a superior choice due to its closer co-elution with the native analyte and greater isotopic stability, which can lead to more effective correction of matrix effects. The choice between this compound and a ¹³C-labeled alternative will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budget considerations.

References

A Comparative Analysis of D- and L-Methionine Utilization In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo utilization of D- and L-methionine, supported by experimental data. Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. While L-methionine is the biologically active isomer directly incorporated into proteins, the synthetic D-isomer can be converted to its L-form in the body. Understanding the efficiency and pathways of this conversion is paramount for applications in animal nutrition, pharmaceutical development, and clinical research.

Data Presentation: Performance and Bioavailability

The efficacy of D-methionine is fundamentally linked to its conversion to L-methionine. This conversion is primarily catalyzed by the enzyme D-amino acid oxidase (DAAO), predominantly found in the liver and kidneys.[1][2] The relative bioavailability (RBV) of D-methionine compared to L-methionine is a key indicator of its nutritional value and can vary across species.

Growth Performance in Broiler Chickens

Supplementation with methionine is a standard practice in poultry production to enhance growth and feed efficiency. The following table summarizes the comparative effects of D- and L-methionine on broiler performance.

Performance MetricBroiler AgeD-Methionine SourceKey FindingsReference
Body Weight Gain & FCR1-21 daysGranulated L-Met (90% purity) vs. DL-Met (99% purity)No significant difference in growth performance. RBV of L-Met relative to DL-Met for body weight gain and gain-to-feed ratio was 116.9% and 104.0%, respectively, during the pre-starter stage.[3]
Weight Gain & FCR1-21 daysGraded levels of L-methionineGraded L-methionine inclusions improved weight gain and feed conversion ratio (FCR). An inclusion of 3.43 g/kg L-methionine supported maximum weight gain.[4]
Body Weight11, 25, and 35 daysGraded levels of DL-Methionine and L-MethionineL-Methionine supplementation resulted in greater body weight gain compared to DL-Methionine, particularly in the finisher stage.[5]
Growth Performance and Nitrogen Retention in Swine

In swine nutrition, the efficiency of D-methionine utilization is a critical factor for optimizing growth and minimizing nitrogen excretion.

Performance MetricAnimal ModelD-Methionine SourceKey FindingsReference
Nitrogen RetentionWeanling Pigs (10.7 kg)DL-Met and L-MetNo significant difference in nitrogen retention between the two sources. The relative bioavailability of L-Met was not different from that of DL-Met.[6]
Nitrogen RetentionGrowing Pigs (20.5 kg)DL-Met and L-MetNo significant difference in nitrogen retention between the two sources. The relative bioavailability of L-Met was not different from that of DL-Met.[6]
Nitrogen RetentionStarter Pigs (15.45 kg)L-Met and DL-MetSupplementation of either isomer improved nitrogen retention and decreased nitrogen excretion compared to a basal diet. No difference was found in nitrogen retention between the DL-Met and L-Met treatments.[7][8]
Nitrogen RetentionNursery Pigs (13.4 kg)DL-Met and L-MetThe relative bioavailability of DL-Met compared to L-Met was estimated to be 87.9% for retained nitrogen and 89.3% for nitrogen retention as a percentage of intake.[9]
Nitrogen RetentionWeanling Pigs (10.53 kg)D-Met and L-MetThe bioavailability of D-Met relative to L-Met was estimated to be 101%, indicating they are equally bioavailable.[10]
Growth PerformanceYoung Growing Pigs (21.2 kg)L-Met and DL-MetNo significant differences in average daily gain (ADG), average daily feed intake (ADFI), or gain-to-feed ratio (G:F) between pigs fed the two diets.[11][12]

Experimental Protocols

Stable Isotope Methodology for In Vivo Conversion Analysis

This method allows for the direct tracking and quantification of the conversion of D-methionine to L-methionine.

Objective: To determine the fraction of administered D-methionine that is converted to L-methionine in vivo.

Materials:

  • Stable isotope-labeled D-methionine (e.g., D-[2H3]methionine)

  • Stable isotope-labeled L-methionine (e.g., L-[2H3]methionine) for creating standard curves

  • Experimental animals (e.g., rats)

  • Equipment for intravenous administration

  • Blood collection supplies

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight before the experiment to ensure a baseline state.

  • Isotope Administration: Administer a bolus intravenous injection of a known concentration of D-[2H3]methionine to the experimental group. A control group receives L-[2H3]methionine.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for GC-MS:

    • Deproteinize plasma samples.

    • Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the plasma samples to determine the concentrations of D-[2H3]methionine and L-[2H3]methionine.

  • Data Analysis:

    • Calculate the area under the plasma concentration-time curve (AUC) for L-[2H3]methionine following the administration of D-[2H3]methionine.

    • Determine the total body clearance of L-[2H3]methionine from the control group.

    • The fraction of D-methionine converted to L-methionine is calculated using the formula: Fraction Converted = AUC(L-Met from D-Met) / (Dose(D-Met) / Clearance(L-Met))

D-Amino Acid Oxidase (DAAO) Activity Assay

This assay measures the activity of the key enzyme responsible for the initial step in D-methionine conversion.

Objective: To determine the DAAO activity in tissue homogenates (e.g., liver, kidney).

Materials:

  • Tissue samples (liver, kidney)

  • Homogenization buffer (e.g., phosphate buffer)

  • D-amino acid substrate (e.g., D-alanine or D-methionine)

  • Reagents for detecting hydrogen peroxide (H2O2) production (e.g., Amplex Red, horseradish peroxidase)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold buffer to release the cellular enzymes.

  • Centrifugation: Centrifuge the homogenate to remove cellular debris and obtain a supernatant containing the enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate (D-amino acid) and the H2O2 detection reagents in a suitable buffer.

  • Enzyme Reaction:

    • Add a specific amount of the tissue supernatant to the reaction mixture to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection: The DAAO-catalyzed oxidation of the D-amino acid produces H2O2. The H2O2, in the presence of horseradish peroxidase, reacts with the detection reagent (e.g., Amplex Red) to produce a fluorescent or colored product.

  • Measurement: Measure the increase in fluorescence or absorbance over time using a spectrofluorometer or spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of product formation, normalized to the protein concentration of the tissue supernatant. One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under the specified conditions.

Nitrogen Balance Study

This study assesses the overall retention of nitrogen in the body, which is an indicator of protein synthesis and utilization.

Objective: To determine the effect of D- vs. L-methionine supplementation on nitrogen retention.

Materials:

  • Experimental animals (e.g., pigs, poultry) housed in metabolism cages that allow for separate collection of feces and urine.

  • Diets with varying levels and sources of methionine (basal diet, L-methionine supplemented, D-methionine supplemented).

  • Equipment for drying and grinding feed and fecal samples.

  • Kjeldahl apparatus or a combustion-based nitrogen analyzer for nitrogen determination.

Procedure:

  • Adaptation Period: Acclimatize the animals to the metabolism cages and the experimental diets for a period of 7-10 days.

  • Collection Period: Over a subsequent period of 5-7 days, quantitatively collect all feces and urine produced by each animal.

  • Sample Processing:

    • Record the total weight of feces and volume of urine for each animal.

    • Homogenize and take representative samples of feces and urine.

    • Dry and grind the feed and fecal samples.

  • Nitrogen Analysis: Determine the nitrogen content in the feed, feces, and urine samples using the Kjeldahl method or a nitrogen analyzer.

  • Calculation of Nitrogen Balance:

    • Nitrogen Intake (NI): NI = Feed Intake (g) × Nitrogen content of feed (%)

    • Fecal Nitrogen (FN): FN = Fecal Output (g) × Nitrogen content of feces (%)

    • Urinary Nitrogen (UN): UN = Urine Volume (mL) × Nitrogen content of urine (g/mL)

    • Nitrogen Balance (NB): NB = NI - FN - UN

    • Nitrogen Retention (% of Intake): (NB / NI) × 100

Signaling Pathways and Experimental Workflows

Metabolic Pathway of D-Methionine Conversion

The conversion of D-methionine to L-methionine is a two-step enzymatic process that makes the D-isomer available for protein synthesis and other metabolic functions.

D_Methionine_Conversion D_Met D-Methionine KMB α-Keto-γ-methylthiobutyric acid (KMB) D_Met->KMB D-Amino Acid Oxidase (DAAO) (Liver, Kidney) L_Met L-Methionine KMB->L_Met Transaminase Protein Protein Synthesis & Other Metabolic Pathways L_Met->Protein Methionine_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell Met_out Methionine TAS1R1_3 TAS1R1/TAS1R3 (Amino Acid Receptor) Met_out->TAS1R1_3 senses PLC PLC TAS1R1_3->PLC activates Ca2 Intracellular Ca²⁺ PLC->Ca2 increases ERK ERK1/2 Ca2->ERK activates mTORC1 mTORC1 ERK->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Methionine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cys Cysteine Hcy->Cys CBS, CGL GSH Glutathione (GSH) Cys->GSH

References

Assessing the Bioequivalence of DL-Methionine-d4 and Unlabeled Methionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated DL-Methionine (DL-Methionine-d4) and its unlabeled counterpart, focusing on the core principles of bioequivalence. The following sections detail the metabolic fate of methionine, experimental designs for bioequivalence assessment, and the quantitative data derived from relevant studies.

The central premise of using a stable isotope-labeled compound like this compound in pharmacokinetic studies is that the deuterium labeling serves as a tracer without altering the molecule's fundamental biochemical behavior.[1][2][3] This allows for the simultaneous administration of both the labeled and unlabeled forms, enabling a precise comparison of their metabolic pathways within the same biological system.[1]

Methionine Metabolism: A Complex Network

Methionine, an essential amino acid, is a critical component in numerous metabolic processes, primarily protein synthesis and methylation reactions.[4][5][6] The methionine cycle, a key pathway, begins with the conversion of methionine to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other molecules.[4][5] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[4] Homocysteine can either be remethylated back to methionine, continuing the cycle, or enter the transsulfuration pathway to be converted into cysteine, a precursor for the antioxidant glutathione.[4][7][8]

DL-Methionine is a racemic mixture containing equal parts D- and L-methionine.[9] It's important to note that only the L-isomer is directly incorporated into proteins.[9] The D-isomer must first be converted to L-methionine in the liver and kidneys to become biologically active.[10]

Below is a diagram illustrating the key pathways in methionine metabolism.

Methionine_Metabolism DL_Met DL-Methionine D_Met D-Methionine DL_Met->D_Met L_Met L-Methionine (Unlabeled or d4) DL_Met->L_Met Conversion Conversion (Liver, Kidneys) D_Met->Conversion D-amino acid oxidase Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) L_Met->SAM Methionine Adenosyltransferase Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH S-adenosylhomocysteine (SAH) Methylation->SAH HCys Homocysteine SAH->HCys SAH Hydrolase Remethylation Remethylation HCys->Remethylation Transsulfuration Transsulfuration Pathway HCys->Transsulfuration Remethylation->L_Met Cysteine Cysteine Transsulfuration->Cysteine Glutathione Glutathione Cysteine->Glutathione Conversion->L_Met

Caption: Overview of DL-Methionine Metabolism.

Experimental Protocols for Bioequivalence Assessment

A standard approach to assess the bioequivalence of this compound and unlabeled methionine involves a crossover study design.[11][12][13] This methodology minimizes inter-subject variability by having each participant serve as their own control.

Study Design:

A typical experimental workflow is depicted in the diagram below.

Bioequivalence_Workflow cluster_screening Phase 1: Subject Screening cluster_treatment Phase 2: Treatment Periods cluster_sampling Phase 3: Pharmacokinetic Analysis cluster_data Phase 4: Data Analysis Screening Healthy Volunteers (N=30) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A: DL-Met-d4 + Unlabeled DL-Met Randomization->GroupA GroupB Group B: Unlabeled DL-Met + DL-Met-d4 Randomization->GroupB Washout Washout Period (e.g., 7 days) GroupA->Washout BloodSampling Serial Blood Sampling (0-24 hours) GroupA->BloodSampling GroupB->Washout GroupB->BloodSampling Analysis LC-MS/MS Analysis of Labeled and Unlabeled Methionine BloodSampling->Analysis PK_Params Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2) Analysis->PK_Params Stats Statistical Comparison (90% Confidence Intervals) PK_Params->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

Caption: Experimental Workflow for a Bioequivalence Study.

Methodology:

  • Subject Selection: A cohort of healthy volunteers is selected based on predefined inclusion and exclusion criteria to ensure a homogenous study population.[13]

  • Dosing: In a randomized, crossover fashion, subjects receive a single oral dose of a formulation containing both this compound and unlabeled DL-methionine.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to characterize the pharmacokinetic profile.[12][14]

  • Bioanalytical Method: Plasma concentrations of both this compound and unlabeled methionine are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated for both the labeled and unlabeled forms. These include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

  • Statistical Evaluation: The bioequivalence is assessed by comparing the 90% confidence intervals for the ratio of the geometric means (labeled/unlabeled) for Cmax and AUC. The acceptance criteria for bioequivalence are typically between 80% and 125%.[12][14]

Quantitative Data and Comparison

ParameterFindingSpeciesReference
Relative Bioavailability of DL-Methionine to L-Methionine 87.9% - 89.3% based on nitrogen retention.Nursery Pigs[9]
Relative Bioavailability of D-Methionine to L-Methionine 101% (95% CI: 57%–146%) based on nitrogen retention.Weanling Pigs[15]
Excretion Rate (% of dose) L-methionine: 2%, DL-methionine: 10%Broiler Chicks[10]
Pharmacokinetics of Deuterium-Labeled Methionine Half-life of [2H7]methionine was 35.0 +/- 6.9 min after IV injection.Rats[16]

Interpretation of Data:

The data suggest that while DL-methionine is a widely used and effective source of methionine, its bioavailability may be slightly lower than that of pure L-methionine due to the metabolic cost and potential for incomplete conversion of the D-isomer.[9][10] However, some studies indicate that the bioavailability can be comparable under certain conditions.[15] The use of deuterium-labeled methionine has been successfully applied to study its pharmacokinetics, demonstrating the utility of stable isotope labeling in this field.[16]

Conclusion

Based on the principles of stable isotope labeling in pharmacology, this compound is expected to be bioequivalent to unlabeled methionine. The minor increase in mass due to deuterium substitution is unlikely to significantly alter its absorption, distribution, metabolism, and excretion. The key determinant of the bioavailability of DL-methionine lies in the efficiency of the enzymatic conversion of the D-isomer to the L-isomer. A well-designed crossover study using a co-administered dose of labeled and unlabeled DL-methionine would provide definitive evidence of their bioequivalence.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-Methionine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of DL-Methionine-d4, a deuterated form of the essential amino acid methionine.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. DL-Methionine, in its non-deuterated form, is generally not classified as a hazardous substance.[1][2] However, it is prudent to handle the deuterated compound with the same level of care.

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyewear.

  • Use chemical-resistant gloves.

  • A lab coat is recommended to protect personal clothing.

Handling:

  • Avoid generating dust when handling the solid form.[3][4]

  • Use in a well-ventilated area.[3][4]

  • Wash hands thoroughly after handling.[3]

In case of a spill, the material should be swept up or vacuumed and placed into a suitable, closed container for disposal.[3][5]

Step-by-Step Disposal Procedures

The disposal of this compound should always be in accordance with local, regional, and national regulations.[4][6][7] The following steps provide a general guideline for proper disposal:

  • Consult Local Regulations: Before disposing of any chemical waste, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for chemical disposal.

  • Waste Characterization: While DL-Methionine is not typically classified as hazardous, it is essential to confirm if your local regulations have any specific provisions for this type of compound.

  • Small Quantities: For very small quantities, some sources suggest that disposal down the drain with copious amounts of water may be permissible.[2] However, as a best practice and to avoid any potential environmental impact, it is generally recommended to avoid drain disposal.[1][4][5]

  • Bulk Quantities and Non-Recyclable Solutions: For larger quantities or surplus material, the recommended method of disposal is to engage a licensed disposal company.[5] The chemical should be securely packaged and clearly labeled in a suitable container.

  • Contaminated Materials: Any materials, such as personal protective equipment or labware, that have come into contact with this compound should be treated as chemical waste and disposed of in the same manner as the compound itself.[4][5] Contaminated packaging should also be disposed of as unused product.[5]

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for drain disposal or incineration temperatures, readily available in the safety data sheets for DL-Methionine. The primary directive is to adhere to local regulations.

ParameterGuideline
Regulatory Compliance Adhere to local, regional, and national rules.
Disposal Method Use a licensed disposal company.
Drain Disposal Generally not recommended.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_regulations Consult Local Regulations and Institutional EHS start->check_regulations is_hazardous Is it classified as hazardous waste locally? check_regulations->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Chemical Waste Protocol is_hazardous->non_hazardous_disposal No containerize Package in a sealed, labeled container hazardous_disposal->containerize non_hazardous_disposal->containerize licensed_contractor Transfer to a Licensed Waste Contractor containerize->licensed_contractor end End: Proper Disposal Complete licensed_contractor->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Methionine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Methionine-d4, a deuterated form of the essential amino acid methionine. By offering clear operational and disposal plans, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) at a Glance

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex gloves.[1]To prevent skin contact.
Eye Protection Safety goggles or glasses with side shields.[1][2][3][4][5]To protect eyes from dust particles.
Respiratory Protection Dust mask or a NIOSH-approved respirator.[1][2][6]To be used in case of airborne dust to prevent inhalation.
Body Protection Laboratory coat.[6]To protect skin and clothing from contamination.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes risks and ensures a safe laboratory environment.

Pre-Operational Checks
  • Ventilation: Ensure the work area is well-ventilated. The use of a fume hood or local exhaust ventilation is strongly recommended, especially when handling the powder.

  • PPE Availability: Confirm that all necessary PPE is readily available and in good condition.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower and ensure they are accessible and operational.

  • Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the compound, put on a lab coat, safety goggles, and gloves. If there is a risk of generating dust, a dust mask or respirator should also be worn.[1][2][6]

  • Weighing and Transfer: Conduct all weighing and transfer operations in a designated area, preferably within a fume hood or on a bench with local exhaust ventilation to minimize the potential for dust generation.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could lead to the generation of dust.[3]

  • Post-Handling: After handling is complete, thoroughly wash hands with soap and water, even after wearing gloves.

Post-Handling and Storage
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and clearly labeled hazardous waste container.[5]

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of as solid chemical waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[7] For larger quantities, consult with your institution's environmental health and safety department for specific guidance.[8] Small quantities may be permissible to be flushed down the drain with copious amounts of water, but this should be verified with local regulations.[8]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the logical flow of operations from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves handling_weigh Weighing and Transfer (in Fume Hood) prep_ppe->handling_weigh prep_vent Ensure Proper Ventilation prep_vent->prep_ppe handling_solution Solution Preparation handling_weigh->handling_solution disp_ppe Dispose of Contaminated PPE handling_weigh->disp_ppe post_clean Clean Work Area handling_solution->post_clean handling_solution->disp_ppe post_storage Store in a Cool, Dry Place post_clean->post_storage disp_solid Dispose of Solid Waste in Hazardous Waste Container post_storage->disp_solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.